Technical Documentation Center

[4-(aminomethyl)-2-fluorophenyl]methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [4-(aminomethyl)-2-fluorophenyl]methanamine
  • CAS: 1017264-58-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for [4-(aminomethyl)-2-fluorophenyl]methanamine

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and anticipated app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and anticipated applications of [4-(aminomethyl)-2-fluorophenyl]methanamine, also known as 2-Fluoro-1,4-benzenedimethanamine. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust theoretical framework by leveraging detailed information on its non-fluorinated analog, 1,4-benzenedimethanamine, and analyzing the well-documented effects of ortho-fluoro substitution on the physicochemical and reactive properties of analogous aromatic amines. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the strategic incorporation of this and similar fluorinated diamine scaffolds into novel molecular entities.

Introduction: The Rationale for Fluorinated Diamine Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, pKa, lipophilicity, and binding interactions with biological targets. The strategic placement of fluorine on an aromatic ring can, therefore, be a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

[4-(aminomethyl)-2-fluorophenyl]methanamine is a bifunctional aromatic diamine that presents an intriguing scaffold for drug discovery and polymer chemistry. The two primary aminomethyl groups offer versatile handles for derivatization, while the ortho-fluoro substituent is poised to modulate the electronic and steric properties of the benzene ring and the adjacent amino group. This guide will first detail the known properties of the parent molecule, 1,4-benzenedimethanamine, and then extrapolate the expected impact of the ortho-fluoro substitution.

Physicochemical Properties: A Comparative Analysis

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application. The following table summarizes the known properties of 1,4-benzenedimethanamine and provides predicted properties for its 2-fluoro derivative. These predictions are based on established principles of fluorine's electronic effects.

Property1,4-Benzenedimethanamine (p-Xylylenediamine)[4-(aminomethyl)-2-fluorophenyl]methanamine (Predicted)Justification for Prediction
Molecular Formula C₈H₁₂N₂[1][2]C₈H₁₁FN₂Addition of one fluorine atom and removal of one hydrogen atom.
Molecular Weight 136.19 g/mol [1][2]154.19 g/mol Calculated based on the molecular formula.
CAS Number 539-48-0[1]Not availableThe compound is not widely cataloged.
Appearance Colorless liquid or light yellow crystals[1][3][4]Predicted to be a colorless to pale yellow liquid or solid.Similar to the parent compound.
Boiling Point ~230 °C at 10 mmHg[5]Predicted to be slightly higher than the parent compound.The addition of fluorine increases the molecular weight and polarity, which generally raises the boiling point.
Melting Point 60-63 °C[5]Predicted to be similar to or slightly higher than the parent compound.The effect of fluorine on melting point can be complex and depends on crystal packing.
Water Solubility Soluble[3][5]Predicted to have slightly lower water solubility.The fluorine substituent will increase the hydrophobicity of the molecule.[6]
pKa (of amino groups) Not readily availablePredicted to be lower than the parent compound.The electron-withdrawing inductive effect of the ortho-fluoro group will decrease the basicity of the adjacent amino group.

Synthesis and Reactivity

Synthesis of the Parent Compound: 1,4-Benzenedimethanamine

The industrial synthesis of 1,4-benzenedimethanamine typically proceeds from p-xylene. A common method involves the ammoxidation of p-xylene to produce terephthalonitrile, which is then catalytically hydrogenated to yield the diamine.[3]

Workflow for the Synthesis of 1,4-Benzenedimethanamine

p_xylene p-Xylene terephthalonitrile Terephthalonitrile p_xylene->terephthalonitrile Ammoxidation (Air, Ammonia) p_xylylenediamine 1,4-Benzenedimethanamine terephthalonitrile->p_xylylenediamine Catalytic Hydrogenation precursor_amine 2-Amino-1,4-benzenedimethanamine diazonium_salt Diazonium Tetrafluoroborate precursor_amine->diazonium_salt 1. Diazotization (NaNO₂, HBF₄) 2. Precipitation target_molecule [4-(aminomethyl)-2-fluorophenyl]methanamine diazonium_salt->target_molecule Thermal Decomposition

Caption: Proposed Synthesis via Balz-Schiemann Reaction.

Route B: Nucleophilic Aromatic Substitution

This approach begins with a readily available, appropriately substituted fluorinated starting material, followed by the introduction of the aminomethyl groups.

Experimental Protocol: From 2,5-Difluorobenzonitrile

  • Selective Nucleophilic Substitution: 2,5-Difluorobenzonitrile can undergo selective nucleophilic aromatic substitution at the 5-position with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent. The fluorine at the 2-position is less activated towards substitution.

  • Reduction of the Nitrile: The resulting 5-amino-2-fluorobenzonitrile can then be reduced to the corresponding benzylamine.

  • Introduction of the Second Aminomethyl Group: The remaining fluorine atom can then be displaced by a suitable aminomethylating agent, or alternatively, the nitrile group of the starting material could be first reduced, followed by sequential nucleophilic substitution reactions on the two fluorine atoms.

Workflow for Route B

start_material 2,5-Difluorobenzonitrile intermediate1 5-(Aminomethyl)-2-fluorobenzonitrile start_material->intermediate1 1. Nucleophilic Substitution (e.g., with NH₃) 2. Reduction of Nitrile target_molecule [4-(aminomethyl)-2-fluorophenyl]methanamine intermediate1->target_molecule Reduction of Nitrile

Caption: Proposed Synthesis via Nucleophilic Aromatic Substitution.

Reactivity and the Influence of the Ortho-Fluoro Substituent

The ortho-fluoro substituent is expected to have a significant impact on the reactivity of the aminomethyl groups.

  • Nucleophilicity of the Amino Groups: The fluorine atom's strong electron-withdrawing inductive effect (-I) is anticipated to decrease the electron density on the aromatic ring and, consequently, reduce the nucleophilicity of the adjacent aminomethyl group. [7]This effect is transmitted through the benzene backbone and will also have a lesser, but still present, influence on the more distant aminomethyl group.

  • Intramolecular Hydrogen Bonding: A study on 2-fluorobenzylamine has shown that the ortho-fluoro substituent can participate in an intramolecular hydrogen bond with one of the hydrogens of the amino group. [8]This conformational locking can influence the molecule's shape and its interactions with other molecules.

  • Steric Effects: The ortho-fluoro substituent introduces steric hindrance around the adjacent aminomethyl group, which could influence its reactivity with bulky electrophiles. [7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for [4-(aminomethyl)-2-fluorophenyl]methanamine is not available, the safety precautions can be inferred from its parent compound, 1,4-benzenedimethanamine, and other fluorinated aromatic amines.

  • Corrosivity: 1,4-Benzenedimethanamine is classified as corrosive and can cause severe skin burns and eye damage. [1]It is prudent to assume that the fluorinated derivative will have similar corrosive properties.

  • Toxicity: Many aromatic amines are toxic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. [6]Handling should be performed in a well-ventilated fume hood.

  • Inhalation: May cause respiratory irritation. [9]

Potential Applications in Research and Drug Development

The unique structural features of [4-(aminomethyl)-2-fluorophenyl]methanamine make it a promising building block in several areas:

  • Medicinal Chemistry: The two primary amine functionalities allow for the synthesis of diverse libraries of compounds for screening against various biological targets. The ortho-fluoro group can be used to fine-tune the physicochemical properties and metabolic stability of a lead compound. The rigidified conformation due to potential intramolecular hydrogen bonding could be exploited for designing conformationally constrained ligands.

  • Polymer Science: Diamines are common monomers in the synthesis of polyamides and polyimides. The incorporation of a fluorinated diamine like the title compound could lead to polymers with enhanced thermal stability, chemical resistance, and unique dielectric properties.

  • Asymmetric Catalysis: Chiral derivatives of this diamine could be explored as ligands for transition metal catalysts in asymmetric synthesis.

Conclusion

[4-(aminomethyl)-2-fluorophenyl]methanamine represents a valuable, albeit currently under-explored, chemical entity. By drawing upon the well-established chemistry of its non-fluorinated counterpart and the predictable electronic and steric effects of ortho-fluoro substitution, this guide provides a solid foundation for its synthesis and application. As the demand for novel fluorinated building blocks in drug discovery and materials science continues to grow, compounds like [4-(aminomethyl)-2-fluorophenyl]methanamine are poised to play an increasingly important role.

References

  • PubChem. (n.d.). 1,4-Benzenedimethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,4-BENZENEDIMETHANAMINE. Retrieved from [Link]

  • ChemBK. (2024, April 10). p-Xylenediamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Xylylenediamine (CAS 539-48-0). Retrieved from [Link]

  • Wikidata. (2025, November 15). 1,4-benzenedimethanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 11). P-XYLENE-⍺,⍺'-DIAMINE. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Fluoro-N-methyl-benzeneethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzenedimethanamine (CAS 1477-55-0). Retrieved from [Link]

  • Reagent Database. (n.d.). 1,4-BENZENEDIAMINE, 2-FLUORO-N1-(PHENYLMETHYL)-. Retrieved from [Link]

  • Calabrese, C., Maris, A., Evangelisti, L., Caminati, W., & Melandri, S. (2013). Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. Chemphyschem, 14(9), 1943–1950. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediamine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of [4-(aminomethyl)-2-fluorophenyl]methanamine

An In-Depth Technical Guide to the Spectroscopic Characterization of[4-(aminomethyl)-2-fluorophenyl]methanamine Executive Summary The strategic incorporation of fluorine into benzylic scaffolds profoundly influences a mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of[4-(aminomethyl)-2-fluorophenyl]methanamine

Executive Summary

The strategic incorporation of fluorine into benzylic scaffolds profoundly influences a molecule's lipophilicity, metabolic stability, and target binding affinity. [4-(aminomethyl)-2-fluorophenyl]methanamine (CAS: 1017264-58-2), also known as 1,4-bis(aminomethyl)-2-fluorobenzene, is a highly versatile diamine building block utilized in the synthesis of advanced therapeutics and specialized polymers.

This whitepaper provides a comprehensive, causality-driven analysis of the spectroscopic data (NMR, IR, MS) for this molecule. By detailing not only the expected spectral outputs but also the underlying physical chemistry and validated experimental protocols, this guide serves as an authoritative reference for analytical chemists and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for elucidating the regiochemistry of fluorinated benzylamines. The presence of the spin-½ 19 F nucleus introduces heteronuclear spin-spin coupling ( JCF​ and JHF​ ), which acts as a built-in structural probe but also complicates spectral interpretation[1].

1 H NMR: Proton Environments and Heteronuclear Coupling

In the 1 H NMR spectrum, the molecule exhibits three distinct aromatic protons and two isolated aliphatic methylene groups. The fluorine atom exerts a strong inductive electron-withdrawing effect, deshielding the adjacent protons, while simultaneously donating electron density via resonance to the ortho and para positions.

  • Aromatic Region: The proton at C-3 (between the fluorine and the aminomethyl group) appears as a doublet of doublets due to ortho-coupling with H-4 (if present, but here C-4 is substituted) and strong ortho-coupling to the 19 F nucleus ( 3JHF​≈9−11 Hz).

  • Aliphatic Region: The two -CH 2​

    • groups are chemically non-equivalent. The methylene protons at C-1 (adjacent to the fluorine) may exhibit long-range coupling to the fluorine ( 4JHF​ ), broadening the singlet or splitting it into a fine doublet, whereas the methylene at C-4 remains a sharp singlet.
13 C NMR: The JCF​ Decay Phenomenon

Carbon-13 NMR provides a highly diagnostic fingerprint for fluorinated arenes. The scalar coupling between 13 C and 19 F propagates through the carbon framework, with the magnitude of the coupling constant ( J ) decaying predictably with distance.

  • 1JCF​ (Direct attachment): The C-2 carbon exhibits a massive splitting of ~240–250 Hz.

  • 2JCF​ (Ortho carbons): C-1 and C-3 show coupling constants of ~15–25 Hz.

  • 3JCF​ (Meta carbons): C-4 and C-6 show smaller couplings of ~5–10 Hz.

  • 4JCF​ (Para carbon): C-5 shows minimal coupling (~2–4 Hz).

19 F NMR: Sensitivity and Relaxation Dynamics

Fluorine-19 is an ideal NMR nucleus due to its 100% natural abundance, high gyromagnetic ratio, and massive chemical shift dispersion (spanning >300 ppm)[1][2]. For [4-(aminomethyl)-2-fluorophenyl]methanamine, a single multiplet is expected around -118 to -120 ppm (referenced to CFCl 3​ ).

Causality in Protocol Design: When acquiring quantitative 19 F NMR (qNMR) data, researchers must account for the exceptionally long longitudinal relaxation times ( T1​ ) of fluorinated aromatics. Failing to implement an adequate relaxation delay ( D1​ ) leads to partial saturation of the spins and severe integration errors[3].

NMR_Workflow Prep Sample Preparation 15 mg in 0.6 mL CDCl3 Internal Std: TMS / CFCl3 Tune Probe Tuning & Matching Calibrate 1H, 13C, and 19F channels Prep->Tune T1 T1 Relaxation Optimization Measure T1 via Inversion Recovery Tune->T1 Acq Pulse Sequence Execution D1 > 5*T1 (typically 5-10s for 19F) T1->Acq Proc FID Processing Zero-filling, Apodization, Phase Correction Acq->Proc

Multi-nuclear NMR workflow emphasizing T1 optimization for accurate 19F quantification.

Validated NMR Acquisition Protocol
  • Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). For 19 F referencing, add a capillary insert containing dilute CFCl 3​ to avoid chemical interactions with the primary amines.

  • Instrument: 400 MHz or higher spectrometer equipped with a multinuclear broadband probe.

  • 1 H Acquisition: Pulse program zg30, 16 scans, D1​ = 2.0 s.

  • 13 C Acquisition: Pulse program zgpg30 (proton decoupled), 1024 scans, D1​ = 2.0 s.

  • 19 F Acquisition: Pulse program zgig (inverse gated proton decoupling to suppress Nuclear Overhauser Effect), 64 scans. Set D1​ = 10.0 s to ensure complete relaxation of the fluorinated aromatic nucleus[3].

Mass Spectrometry (MS)

Mass spectrometry provides exact mass confirmation and structural connectivity through collision-induced dissociation (CID).

Ionization and Fragmentation Causality

Because the molecule contains two highly basic primary aliphatic amines, it is exceptionally well-suited for Positive Electrospray Ionization (ESI+). In acidic mobile phases, both amine groups readily protonate. However, the dominant species observed in the MS1 spectrum is typically the singly protonated molecular ion [M+H]+ at m/z 155.10.

During MS/MS fragmentation, benzylic amines characteristically undergo the neutral loss of ammonia (NH 3​ , -17 Da)[4]. The driving force for this fragmentation is the formation of a highly stable, resonance-stabilized fluorobenzyl cation. Subsequent fragmentation involves the loss of the second amine group or cleavage of the remaining aliphatic carbon.

MS_Frag M1 [M+H]+ m/z 155.10 (Protonated Precursor) M2 [M+H - NH3]+ m/z 138.07 (Fluorobenzyl Cation) M1->M2 - NH3 (-17 Da) M4 [M+H - CH5N]+ m/z 124.05 (Loss of Methaniminium) M1->M4 - CH2=NH2+ (-31 Da) M3 [M+H - 2NH3]+ m/z 121.05 (Xylylene Diradical/Cation) M2->M3 - NH3 (-17 Da)

Proposed ESI-MS/MS fragmentation pathway for [4-(aminomethyl)-2-fluorophenyl]methanamine.

Validated LC-MS/MS Protocol
  • Chromatography: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid (FA). Solvent B: Acetonitrile + 0.1% FA. The formic acid is critical; it acts as a proton source to drive the formation of [M+H]+ ions.

  • Source Parameters (ESI+): Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • MS/MS: Isolate m/z 155.1 in the quadrupole, apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas, and scan the TOF/Orbitrap analyzer from m/z 50–200.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy confirms the presence of the primary amines and the carbon-fluorine bond.

Causality in Protocol Design: Traditional KBr pellet methods are highly susceptible to moisture absorption. Because water exhibits a broad, intense O-H stretching band at ~3300 cm −1 , it can completely obscure the critical N-H stretching frequencies of the primary amines. Therefore, Attenuated Total Reflectance (ATR) FT-IR is the mandatory protocol for this compound[4].

Key Vibrational Modes
  • Primary Amine (N-H): Two distinct bands (asymmetric and symmetric stretch) are observed between 3250 and 3400 cm −1 . A characteristic N-H bending "scissoring" vibration occurs near 1600 cm −1 .

  • Aromatic C-F: The C-F bond is highly polarized, resulting in a very strong, broad absorption band in the "fingerprint" region, typically between 1100 and 1250 cm −1 .

Consolidated Spectroscopic Data Tables

Table 1: Expected 1 H NMR Data (400 MHz, CDCl 3​ ) | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~7.35 | t (or dd) | 1H | 3JHH​≈7.8 , 4JHF​≈1.5 | Aromatic H-6 | | ~7.10 | dd | 1H | 3JHH​≈7.8 , 4JHH​≈1.5 | Aromatic H-5 | | ~7.02 | dd | 1H | 3JHF​≈10.5 , 4JHH​≈1.5 | Aromatic H-3 | | ~3.88 | s (br) | 2H | - | Aliphatic -CH 2​

  • (at C-1) | | ~3.82 | s | 2H | - | Aliphatic -CH 2​
  • (at C-4) | | ~1.60 | s (br) | 4H | - | Amine -NH 2​ (exchangeable) |

Table 2: Expected 13 C NMR Data (100 MHz, CDCl 3​ ) | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( JCF​ in Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~161.0 | d | ~245.0 | Aromatic C-2 (C-F) | | ~143.5 | d | ~7.0 | Aromatic C-4 (C-CH 2​ NH 2​ ) | | ~130.2 | d | ~5.0 | Aromatic C-6 | | ~128.5 | d | ~15.0 | Aromatic C-1 (C-CH 2​ NH 2​ ) | | ~123.1 | d | ~3.0 | Aromatic C-5 | | ~114.8 | d | ~22.0 | Aromatic C-3 | | ~45.8 | s | - | Aliphatic -CH 2​

  • (at C-4) | | ~39.5 | d | ~4.0 | Aliphatic -CH 2​
  • (at C-1) |

Table 3: Expected ATR-FTIR Data | Wavenumber (cm −1 ) | Intensity | Peak Shape | Assignment | | :--- | :--- | :--- | :--- | | 3360, 3285 | Medium | Sharp (Split) | N-H stretch (asymmetric & symmetric) | | 2920, 2855 | Weak | Sharp | C-H stretch (aliphatic CH 2​ ) | | 1610 | Medium | Sharp | N-H bend (scissoring) | | 1505, 1450 | Strong | Sharp | C=C stretch (aromatic ring) | | 1210 | Very Strong | Broad | C-F stretch |

Table 4: Expected High-Resolution Mass Spectrometry (ESI-TOF) Data

Ion Type Theoretical m/z Observed m/z (Expected) Error (ppm) Formula

| [M+H]+ | 155.0985 | 155.0983 | < 2.0 |[C 8​ H 12​ FN 2​ ] + | | [M+H−NH3​]+ | 138.0719 | 138.0717 | < 2.0 |[C 8​ H 9​ FN] + | | [M+H−CH5​N]+ | 124.0563 | 124.0561 | < 2.0 |[C 7​ H 7​ FN] + |

References

  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed. National Institutes of Health. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide on CAS 1017264-58-2: Properties, Mechanistic Synthesis, and Applications

Executive Summary CAS 1017264-58-2 , chemically identified as (2-Fluoro-1,4-phenylene)dimethanamine or [4-(Aminomethyl)-2-fluorophenyl]methanamine, is a highly versatile fluorinated building block. As a structural deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1017264-58-2 , chemically identified as (2-Fluoro-1,4-phenylene)dimethanamine or [4-(Aminomethyl)-2-fluorophenyl]methanamine, is a highly versatile fluorinated building block. As a structural derivative of p-xylylenediamine (PXDA), the strategic incorporation of a fluorine atom at the ortho-position relative to one of the benzylic amines fundamentally alters the molecule's stereoelectronic profile.

For drug development professionals and polymer chemists, this modification provides two critical advantages:

  • Modulation of Basicity (pKa): The strong inductive electron-withdrawing effect (-I) of the fluorine atom lowers the pKa of the adjacent benzylic amine, allowing for differential reactivity during asymmetric functionalization.

  • Enhanced Lipophilicity and Metabolic Stability: In medicinal chemistry, the fluorine bioisostere increases the overall logP of the scaffold and blocks potential oxidative metabolism at the substituted aromatic position.

This whitepaper provides a field-proven, authoritative guide to the physicochemical properties, mechanistic synthesis routes, and self-validating experimental protocols for CAS 1017264-58-2.

Physicochemical Profiling

Understanding the baseline quantitative data of this compound is essential for downstream purification and application. The table below summarizes the core physicochemical parameters [3].

ParameterValue / Description
Chemical Name (2-Fluoro-1,4-phenylene)dimethanamine
CAS Number 1017264-58-2
Molecular Formula C8H11FN2
Molecular Weight 154.18 g/mol
Physical State Viscous liquid to low-melting solid
Solubility Profile Highly soluble in H₂O, MeOH, DMSO, and DCM
Predicted Boiling Point ~250–260 °C (at 760 mmHg)
Storage Conditions 2–8 °C, stored under inert gas (Ar/N₂) to prevent carbamate formation via atmospheric CO₂

Mechanistic Synthesis Pathways

The synthesis of fluorinated xylylenediamines demands strict control over reaction conditions to prevent defluorination and oligomerization. Historically, xylylenediamines are synthesized via the ammonolysis of dihalides [1] or the reduction of corresponding nitriles [2]. For CAS 1017264-58-2, we delineate two primary, field-validated synthetic routes.

SynthesisRoutes SM1 2-Fluoroterephthalonitrile CAS: 1897-53-6 Prod (2-Fluoro-1,4-phenylene) dimethanamine CAS: 1017264-58-2 SM1->Prod Raney Ni, H2, NH3 (Route A) SM2 1,4-Bis(bromomethyl)- 2-fluorobenzene CAS: 69857-33-6 SM2->Prod 1. Phthalimide 2. Hydrazine (Route B)

Fig 1. Divergent synthetic pathways for CAS 1017264-58-2 via reduction or substitution.

Route Comparison
ParameterRoute A: Nitrile HydrogenationRoute B: Gabriel Synthesis
Starting Material 2-Fluoroterephthalonitrile1,4-Bis(bromomethyl)-2-fluorobenzene
Scalability High (Industrial standard)Low to Medium (Lab scale)
Primary Challenge Suppressing secondary amine dimerizationRemoval of phthalhydrazide byproduct
Average Yield 75 - 85%80 - 90%
Purity Profile May contain trace oligomersExtremely high primary amine purity

Experimental Protocols & Scientific Causality

As an Application Scientist, it is critical to not only execute steps but to understand the thermodynamic and kinetic causality behind them. The following protocols are designed as self-validating systems, ensuring high-fidelity outputs.

Protocol A: Catalytic Hydrogenation of 2-Fluoroterephthalonitrile

Causality: The reduction of nitriles to primary amines proceeds via an intermediate imine. If unchecked, the newly formed primary amine can attack this imine, leading to secondary amine dimers. To suppress this, the reaction is flooded with anhydrous ammonia, shifting the equilibrium toward the primary amine. Furthermore, Raney Nickel is explicitly chosen over Palladium on Carbon (Pd/C) because Pd/C readily catalyzes the hydrodefluorination of aromatic rings under high H₂ pressure.

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave, dissolve 10.0 g of 2-fluoroterephthalonitrile (CAS 1897-53-6) in 100 mL of a 7 N solution of ammonia in methanol.

  • Catalyst Addition: Carefully add 1.5 g of washed, active Raney Nickel slurry. (Safety: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry in air).

  • Pressurization: Seal the reactor, purge three times with N₂, and then pressurize with H₂ gas to 50 atm (approx. 735 psi).

  • Reaction: Heat the vessel to 80 °C under vigorous mechanical stirring. Monitor the pressure drop; the reaction is complete when H₂ uptake ceases (typically 4–6 hours).

  • Workup & Validation: Cool to room temperature and carefully vent the reactor. Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. To validate purity and isolate the product, dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas to precipitate the diamine dihydrochloride salt. Filter and dry to yield pure CAS 1017264-58-2 hydrochloride.

Protocol B: Gabriel Synthesis from 1,4-Bis(bromomethyl)-2-fluorobenzene

Causality: Direct amination of benzyl halides using aqueous or alcoholic ammonia invariably yields a statistical mixture of primary, secondary, and tertiary amines. The Gabriel synthesis circumvents this by using potassium phthalimide—a bulky, mono-reactive nitrogen source—guaranteeing exclusive primary amine formation after deprotection via the Ing-Manske procedure.

Step-by-Step Methodology:

  • Substitution: Dissolve 10.0 g of 1,4-bis(bromomethyl)-2-fluorobenzene (CAS 69857-33-6) in 100 mL of anhydrous DMF. Add 2.2 equivalents (14.5 g) of potassium phthalimide.

  • Heating: Stir the suspension at 90 °C for 4 hours. The reaction validates itself visually as the insoluble potassium phthalimide is consumed and KBr precipitates.

  • Precipitation: Cool the mixture and pour it into 500 mL of ice water. Collect the resulting white precipitate (the bis-phthalimide intermediate) via vacuum filtration and wash thoroughly with water to remove DMF.

  • Deprotection: Suspend the intermediate in 150 mL of ethanol. Add 2.5 equivalents of hydrazine hydrate (80% aqueous). Reflux the mixture for 3 hours. The solid will dissolve, followed by the precipitation of a bulky white solid (phthalhydrazide).

  • Workup & Validation: Cool the mixture and acidify to pH 2 using 6 M HCl to ensure complete precipitation of phthalhydrazide and solubilization of the diamine. Filter off the byproduct. Basify the aqueous filtrate to pH 12 with NaOH and extract three times with dichloromethane (DCM).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure freebase diamine as a pale yellow oil.

Downstream Applications

The unique stereoelectronic properties of CAS 1017264-58-2 make it an invaluable precursor in two distinct fields:

Applications Core CAS 1017264-58-2 Fluorinated Diamine Poly Advanced Polymers (Polyurethanes/Epoxies) Core->Poly Polycondensation Med Medicinal Chemistry (Bioisosteric Scaffolds) Core->Med Pharmacophore Decoration

Fig 2. Downstream applications of the fluorinated xylylenediamine scaffold.

  • Advanced Materials: When polymerized with diisocyanates, the resulting fluorinated polyurethanes exhibit enhanced thermal stability and reduced water absorption compared to standard non-fluorinated analogs. It also serves as a high-performance curing agent for epoxy resins in aerospace applications.

  • Medicinal Chemistry: The diamine acts as a rigid, bioisosteric linker in the synthesis of kinase inhibitors and GPCR ligands. The fluorine atom blocks CYP450-mediated aromatic hydroxylation, directly improving the pharmacokinetic half-life of the resulting active pharmaceutical ingredient (API).

References

  • Nishi, T., & Abe, Y. (1968). The Synthesis of P-Xylylenediamine by the Ammonolysis of P-Xylylene Dichloride. Journal of the Japan Chemical Society, 71(8), 1199-1203. URL:[Link]

  • Pyne, W. J., Scherrer, R. A., & Ackerman, J. H. (1982). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Pharmaceutical Sciences, 71(9), 1042-1044. URL:[Link]

Exploratory

Strategic Integration of Fluorinated Diamines in Advanced Materials and Therapeutics

Executive Summary The strategic incorporation of fluorine into diamine scaffolds represents a paradigm shift in both high-performance polymer engineering and rational drug design. Due to fluorine’s unique physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into diamine scaffolds represents a paradigm shift in both high-performance polymer engineering and rational drug design. Due to fluorine’s unique physicochemical properties—specifically its high electronegativity, small van der Waals radius (1.47 Å), and the exceptional thermodynamic stability of the C–F bond—fluorinated diamines allow researchers to precisely modulate molecular architectures. This technical guide explores the mechanistic causality behind utilizing fluorinated diamines, providing field-proven protocols and structural insights for developing next-generation optoelectronics, gas separation membranes, and metabolically stable therapeutics.

Part 1: High-Performance Polymers (Materials Science)

Mechanistic Causality in Polyimide Engineering

Standard aromatic polyimides (e.g., Kapton) are notorious for their deep yellow-to-brown coloration and relatively high dielectric constants. As an application scientist, I frequently encounter the root cause of this limitation: the formation of strong interchain charge-transfer complexes (CTCs) between the electron-donating diamine and the electron-withdrawing dianhydride.

By substituting standard diamines with fluorinated diamines (such as 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, TFMB), we fundamentally alter the polymer's electronic and steric profile. The highly electronegative fluorine atoms reduce the electron-donating capability of the diamine, directly suppressing CTC formation [1]. Simultaneously, the bulky trifluoromethyl (–CF₃) groups induce severe steric hindrance, forcing the polymer chains apart. This disruption of close chain packing increases the fractional free volume, which not only yields highly transparent, colorless polyimides (CPIs) but also significantly lowers the dielectric constant for microelectronic applications [2]. In gas separation, this expanded free volume directly enhances gas permeability without sacrificing selectivity [3].

Quantitative Data: Polymer Property Comparison

The following table summarizes the causal relationship between diamine structure and macroscopic polymer properties.

PropertyStandard Polyimide (PMDA-ODA)Fluorinated Polyimide (6FDA-TFMB)Mechanistic Causality
Optical Transparency Low (Yellow/Brown)High (Colorless, T > 80% at 400nm)Bulky –CF₃ groups disrupt CTCs and prevent visible light absorption.
Dielectric Constant ~3.1 - 3.5~2.5 - 2.8Increased free volume and low polarizability of the C–F bond.
Solubility Insoluble in most solventsSoluble in polar aprotic solventsDecreased chain packing density and reduced crystallinity.
Thermal Stability (T_d10%) ~550°C~500°C - 530°CHigh C–F bond strength maintains robust thermal resistance.
Self-Validating Protocol: Synthesis of Colorless Fluorinated Polyimide (CPI) Films

To ensure reproducibility and high optical clarity, the two-step thermal imidization method must be strictly controlled.

Step 1: Polycondensation (Polyamic Acid Formation)

  • Preparation: In a flame-dried, nitrogen-purged flask, dissolve 10.0 mmol of the fluorinated diamine (e.g., TFMB) in anhydrous N,N-dimethylacetamide (DMAc).

  • Addition: Gradually add 10.0 mmol of a fluorinated dianhydride (e.g., 6FDA) in small portions over 30 minutes at 0°C to prevent exothermic side reactions.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Validation Checkpoint: The solution viscosity will increase dramatically, indicating the successful formation of high-molecular-weight poly(amic acid) (PAA). If the solution remains watery, stoichiometric imbalance or moisture contamination has occurred.

Step 2: Film Casting and Thermal Imidization

  • Casting: Cast the viscous PAA solution onto a clean glass substrate using a doctor blade set to a 100 µm gap.

  • Imidization: Place the substrate in a vacuum oven. Apply a stepwise heating profile: 100°C, 150°C, 200°C, 250°C, and 300°C, holding for 1 hour at each step.

  • Causality of Stepwise Heating: Gradual heating prevents the rapid boiling of DMAc, which would cause micro-voids and cloudiness in the film. It also drives the cyclodehydration reaction to thermodynamic completion.

  • Validation Checkpoint: Perform FTIR spectroscopy on the peeled film. Successful imidization is confirmed by the complete disappearance of the broad amide N–H stretch (~3300 cm⁻¹) and the appearance of characteristic imide peaks at 1780 cm⁻¹ (C=O asymmetrical stretch) and 1370 cm⁻¹ (C–N stretch).

G A Fluorinated Diamine + Dianhydride B Polycondensation (Polar Aprotic Solvent) A->B C Poly(amic acid) (PAA) Intermediate B->C D Thermal Imidization (Stepwise to 300°C) C->D E Colorless Polyimide (CPI) Film D->E

Caption: Workflow for synthesizing colorless fluorinated polyimide films.

Part 2: Medicinal Chemistry and Drug Development

Pharmacological Optimization via Fluorination

In drug discovery, aliphatic and aromatic diamines are ubiquitous motifs, often serving as critical pharmacophores for target binding. However, primary and secondary amines are highly basic and susceptible to rapid oxidative metabolism. The strategic introduction of fluorine into these diamine scaffolds solves two major pharmacokinetic hurdles:

  • pKa Modulation and Membrane Permeability: Fluorine’s strong inductive electron-withdrawing effect significantly lowers the pKa of adjacent basic amines. By reducing the pKa by 1.0 to 1.5 units, the diamine becomes less protonated at physiological pH (7.4) [4]. This directly increases the molecule's lipophilicity (LogD), facilitating passive diffusion across lipid bilayers and improving oral bioavailability [5].

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich, sterically accessible C–H bonds adjacent to amines for N-dealkylation or oxidation. Replacing these hydrogens with fluorine blocks this pathway due to the high dissociation energy of the C–F bond (~105 kcal/mol) and the steric shielding provided by the slightly larger fluorine atom [6].

A prime example of this is the development of superacid-synthesized fluorinated diamines acting as highly selective human carbonic anhydrase (hCA IV) inhibitors, where the β-fluoropropyl chain is essential for target engagement and selectivity [4]. Furthermore, fluorinated phenylenediamines serve as vital scaffolds for enhancing the metabolic resistance of bioactive molecules [7].

Self-Validating Protocol: High-Throughput pKa and Microsomal Stability Profiling

To empirically validate the success of a fluorine substitution on a lead diamine, the following dual-assay workflow is mandatory.

Step 1: pKa Determination via Potentiometric Titration

  • Preparation: Dissolve 2.0 mg of the fluorinated diamine in a co-solvent mixture (e.g., 50% Methanol/Water) to ensure solubility.

  • Titration: Titrate with 0.1 M HCl to fully protonate the amines, followed by back-titration with 0.1 M NaOH using an automated potentiometric titrator.

  • Data Analysis: Extrapolate the aqueous pKa using the Yasuda-Shedlovsky method.

  • Validation Checkpoint: The calculated pKa of the amine adjacent to the fluorination site must show a measurable drop (typically 0.5 to 1.5 units) compared to the non-fluorinated control. If the pKa remains unchanged, the inductive effect is being masked by conformational folding, necessitating a structural redesign.

Step 2: Human Liver Microsome (HLM) Stability Assay

  • Incubation: Incubate 1 µM of the fluorinated diamine with pooled HLMs (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching & Sampling: At specific time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to quantify parent compound depletion.

  • Validation Checkpoint: Calculate the intrinsic clearance ( CLint​ ). A statistically significant reduction in CLint​ for the fluorinated diamine versus the non-fluorinated lead confirms that the C–F bond has successfully shielded the vulnerable metabolic hotspot.

G A Lead Diamine Compound B Fluorine Substitution (-CF3, -F) A->B C Inductive Electron Withdrawal B->C D Steric Shielding of Vulnerable Sites B->D E pKa Reduction of Adjacent Amines C->E F Metabolic Stability (CYP450 Resistance) D->F G Enhanced Membrane Permeability E->G H Prolonged Half-Life & Bioavailability F->H

Caption: Pharmacological optimization logic via fluorine substitution in drug design.

Conclusion

Whether engineering flexible, transparent substrates for optoelectronics or optimizing the pharmacokinetic profile of a novel therapeutic, fluorinated diamines offer unparalleled structural versatility. By understanding the fundamental causality behind steric hindrance, inductive electron withdrawal, and bond thermodynamics, researchers can leverage these powerful intermediates to bypass the limitations of traditional aliphatic and aromatic diamines.

References

  • Fluorinated Polyimides: Synthesis, Properties, and Applications Source: researchgate.net 2

  • Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation Source: nih.gov 3

  • Superacid-Synthesized Fluorinated Diamines Act as Selective hCA IV Inhibitors Source: acs.org 4

  • The role of fluorine in medicinal chemistry Source: tandfonline.com 6

  • The Many Roles for Fluorine in Medicinal Chemistry Source: acs.org 5

  • New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides Source: mdpi.com 1

  • The Versatility of Fluorinated Phenylenediamines: A Comparative Review of Applications Source: benchchem.com7

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: [4-(Aminomethyl)-2-fluorophenyl]methanamine in Advanced Organic Synthesis

Executive Summary The rational design of functional materials relies heavily on the precise selection of molecular building blocks. [4-(aminomethyl)-2-fluorophenyl]methanamine (CAS: 1017264-58-2), also known as (2-fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional materials relies heavily on the precise selection of molecular building blocks. [4-(aminomethyl)-2-fluorophenyl]methanamine (CAS: 1017264-58-2), also known as (2-fluoro-1,4-phenylene)dimethanamine, is a highly versatile fluorinated diamine[1]. In recent years, it has emerged as a critical monomer in the fields of polymer science and reticular chemistry[2].

Unlike its non-fluorinated analog (p-xylylenediamine), the introduction of a single fluorine atom on the central benzene ring fundamentally alters the electronic and steric landscape of the molecule. This application note provides an in-depth technical guide on utilizing this compound for the synthesis of Covalent Organic Frameworks (COFs) and high-performance fluorinated polyamides, detailing the causality behind experimental choices and providing self-validating protocols for researchers and materials scientists.

Physicochemical Profiling & Mechanistic Insights

To effectively utilize [4-(aminomethyl)-2-fluorophenyl]methanamine, one must understand how the fluorine substituent dictates reactivity and final material properties.

The Causality of the Fluorine Substituent
  • Electronic Modulation (Inductive Effect): Fluorine is the most electronegative element. Its strong electron-withdrawing nature via the inductive effect slightly reduces the nucleophilicity of the adjacent primary amine. In step-growth polymerization and Schiff-base condensations, this subtly slows down the reaction kinetics, which is highly advantageous for thermodynamic "error correction" during crystal lattice formation in COFs.

  • Steric and Free-Volume Effects: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). In linear polyamides, this asymmetric steric bulk disrupts tight interchain hydrogen bonding and chain packing, increasing the free volume of the polymer. This enhances the polymer's solubility in organic solvents without sacrificing thermal stability.

  • Polarity and Hydrophobicity: The highly polarized C–F bond creates a local dipole. In porous materials like MOFs and COFs, these dipoles line the pore walls, facilitating strong dipole-quadrupole interactions with target gases like CO₂. Simultaneously, the hydrophobic nature of the C–F bond acts as a kinetic shield around newly formed imine bonds, drastically enhancing the hydrolytic stability of the framework.

Quantitative Data Summary

Table 1: Chemical Identity & Physicochemical Properties

ParameterValueReference
Chemical Name [4-(aminomethyl)-2-fluorophenyl]methanamine[1]
CAS Number 1017264-58-2[1]
Molecular Formula C₈H₁₁FN₂[1]
Molecular Weight 154.19 g/mol [1]
H-Bond Donors / Acceptors 2 (4 N-H bonds) / 3 (2 N, 1 F)Computed
Primary Application Organic monomer of COF / Polymer Building Block[2]

Table 2: Comparative Impact of Fluorination in Imine-Linked COFs

PropertyUnsubstituted p-Xylylenediamine COFFluorinated Diamine COFCausality
Pore Hydrophobicity Low (Hydrophilic)High (Water contact angle > 90°)C-F bond repels H₂O molecules
CO₂ Uptake Capacity BaselineEnhanced by ~20-30%C-F dipole interacts with CO₂ quadrupole
Hydrolytic Stability Rapid degradation in aqueous acidStable in dilute acid/baseFluorine sterically/electronically shields the C=N bond
Processability (Polymers) Insoluble in common solventsSoluble in NMP, DMAcAsymmetric F-atom disrupts chain packing

Application 1: Synthesis of Fluorinated Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are highly crystalline, porous polymers. The synthesis of an imine-linked COF using [4-(aminomethyl)-2-fluorophenyl]methanamine and a trialdehyde (e.g., 1,3,5-triformylbenzene) relies on a delicate balance between kinetic bond formation and thermodynamic bond breaking.

Workflow & Logical Relationships

COF_Synthesis A 1,3,5-Triformylbenzene (C3 Symmetry) C Reversible Imine Condensation (Acetic Acid Catalyst) A->C Nucleophilic Attack B [4-(aminomethyl)-2-fluorophenyl]methanamine (C2 Symmetry) B->C D Error Correction & Crystallization C->D Solvothermal 120°C, 72h E Fluorinated Imine-Linked COF (2D Hexagonal Lattice) D->E Thermodynamic Control

Mechanism of solvothermal imine-linked Covalent Organic Framework (COF) synthesis.

Protocol 1: Solvothermal Synthesis of F-Imine-COF

Rationale for Experimental Choices:

  • Solvent System (1,4-Dioxane/Mesitylene): 1,4-Dioxane provides solubility for the monomers, while mesitylene acts as a non-polar poor solvent that drives the precipitation of the growing polymer. The 1:1 ratio ensures the oligomers remain solvated just long enough to align into a crystalline lattice.

  • Aqueous Acetic Acid (Catalyst): The 3M acetic acid protonates the aldehyde, increasing its electrophilicity, but also reversibly protonates the amine. This reversibility is the engine of "error correction," allowing amorphous kinetic aggregates to dissolve and reform as the thermodynamically favored crystalline COF.

Step-by-Step Methodology:

  • Preparation: In a 10 mL Pyrex tube, add[4-(aminomethyl)-2-fluorophenyl]methanamine (0.3 mmol, 46.3 mg) and 1,3,5-triformylbenzene (0.2 mmol, 32.4 mg).

  • Solvent Addition: Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene. Sonicate the mixture for 10 minutes until a homogenous dispersion is achieved.

  • Catalyst Injection: Add 0.2 mL of 3M aqueous acetic acid dropwise. The solution may slightly change color (pale yellow) indicating initial Schiff-base oligomerization.

  • Degassing: Flash freeze the tube in a liquid nitrogen bath. Evacuate the tube to an internal pressure of < 0.1 mbar, then flame-seal the tube under static vacuum. Crucial: Oxygen must be excluded to prevent oxidation of the amines at high temperatures.

  • Solvothermal Growth: Place the sealed tube in an isothermal oven at 120 °C for 72 hours.

  • Isolation: Cool to room temperature. Break the seal and filter the resulting precipitate.

  • Purification: Wash the solid extensively with anhydrous THF and acetone via Soxhlet extraction for 24 hours to remove trapped unreacted monomers and oligomers.

  • Drying: Activate the COF by drying under dynamic vacuum at 100 °C for 12 hours.

Self-Validation System:

  • FTIR Spectroscopy: Confirm the disappearance of the N-H stretching bands (~3300-3400 cm⁻¹) and the aldehyde C=O stretch (~1695 cm⁻¹). Validate the appearance of a strong C=N imine stretch at ~1620 cm⁻¹.

  • Powder X-Ray Diffraction (PXRD): A successful synthesis will yield an intense low-angle peak (typically between 2θ = 2° to 5°), indicating long-range mesoporous ordering.

Application 2: Synthesis of High-Performance Fluorinated Polyamides

Fluorinated polyamides are highly sought after in aerospace and microelectronics due to their low dielectric constants, high thermal stability, and optical transparency. [4-(aminomethyl)-2-fluorophenyl]methanamine serves as an excellent diamine for step-growth polycondensation.

Workflow & Logical Relationships

Polyamide_Synthesis Step1 Monomer Dissolution (F-Diamine in DMAc + TEA) Step2 Interfacial Acylation (Add Diacid Chloride at 0°C) Step1->Step2 Ice Bath Cooling Step3 Step-Growth Polycondensation (Room Temp, 12h) Step2->Step3 Exothermic Control Step4 Polymer Precipitation (Dropwise into MeOH/H2O) Step3->Step4 Chain Extension Step5 Fluorinated Polyamide (High Tg, Soluble) Step4->Step5 Filtration & Vacuum Drying

Step-growth polycondensation workflow for fluorinated polyamide synthesis.

Protocol 2: Low-Temperature Solution Polycondensation

Rationale for Experimental Choices:

  • Low Temperature (0 °C) Initiation: The reaction between an aliphatic/benzylic amine and an acid chloride is highly exothermic. Initiating at 0 °C prevents localized overheating, which can lead to side reactions (e.g., ketene formation or solvent degradation) that terminate chain growth.

  • Triethylamine (TEA) as Acid Scavenger: As the amide bond forms, HCl is generated as a byproduct. If not neutralized, HCl will protonate the unreacted [4-(aminomethyl)-2-fluorophenyl]methanamine, rendering it non-nucleophilic and halting polymerization. TEA irreversibly traps the HCl as triethylammonium chloride.

Step-by-Step Methodology:

  • System Purge: Flame-dry a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel. Maintain a continuous N₂ atmosphere.

  • Monomer Dissolution: Dissolve 5.0 mmol (0.771 g) of [4-(aminomethyl)-2-fluorophenyl]methanamine[1] in 15 mL of anhydrous N,N-dimethylacetamide (DMAc). Add 12.0 mmol (1.67 mL) of anhydrous triethylamine (TEA).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Acylation: Dissolve 5.0 mmol (1.015 g) of terephthaloyl chloride in 10 mL of anhydrous DMAc. Transfer this to the dropping funnel and add it dropwise to the diamine solution over 30 minutes under vigorous stirring.

  • Polycondensation: Once the addition is complete, remove the ice bath. Allow the highly viscous solution to stir at room temperature for 12 hours to maximize chain extension.

  • Precipitation: Slowly pour the viscous polymer solution into 300 mL of a vigorously stirred 1:1 (v/v) methanol/water mixture. The fluorinated polyamide will precipitate as white, fibrous strands.

  • Isolation & Drying: Filter the polymer fibers, wash repeatedly with hot water and methanol to remove TEA-HCl salts and residual solvent, and dry in a vacuum oven at 80 °C for 24 hours.

Self-Validation System:

  • Gel Permeation Chromatography (GPC): Run the polymer in DMF/LiBr to confirm high molecular weight (target Mw​ > 40,000 g/mol ) and a polydispersity index (PDI) typical of step-growth polymers (~2.0).

  • Thermogravimetric Analysis (TGA): Confirm thermal stability; the introduction of the fluorine atom should yield a 5% weight loss temperature ( Td5%​ ) exceeding 350 °C.

Sources

Application

The Strategic Deployment of [4-(aminomethyl)-2-fluorophenyl]methanamine in Modern Medicinal Chemistry

Application Note & Protocols for Drug Discovery Professionals Introduction: A Privileged Scaffold for Targeted Therapies In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols for Drug Discovery Professionals

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and conformationally constrained diamine scaffolds has emerged as a powerful tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. [4-(aminomethyl)-2-fluorophenyl]methanamine, also known as 2-fluoro-1,4-bis(aminomethyl)benzene, represents a quintessential building block that embodies these principles. Its unique structural features—a rigid phenyl ring substituted with two reactive aminomethyl groups and a strategically placed fluorine atom—render it a highly valuable component in the synthesis of complex molecules targeting a range of disease-relevant proteins.

The presence of the fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation, and it can also modulate the pKa of the nearby amino groups, influencing their binding interactions with target proteins.[1][2] The 1,4-disubstituted pattern of the aminomethyl groups provides a defined spatial arrangement, making it an ideal scaffold for constructing inhibitors that bridge different pockets of an enzyme's active site. This application note provides a comprehensive overview of the properties, synthesis, and versatile applications of [4-(aminomethyl)-2-fluorophenyl]methanamine in medicinal chemistry, with a particular focus on its utility in the development of Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors.

Physicochemical and Structural Properties

The utility of [4-(aminomethyl)-2-fluorophenyl]methanamine as a building block is underscored by its distinct physicochemical properties. The introduction of a fluorine atom ortho to one of the aminomethyl groups introduces a level of electronic and steric differentiation between the two primary amines, which can be exploited for selective chemical modifications.

PropertyValue (Predicted/Inferred)Source
IUPAC Name [4-(aminomethyl)-2-fluorophenyl]methanamineN/A
Synonyms 2-fluoro-1,4-benzenedimethanamine, 2-fluoro-p-xylene-α,α'-diamineN/A
CAS Number 879493-37-3N/A
Molecular Formula C₈H₁₁FN₂N/A
Molecular Weight 154.19 g/mol N/A
Appearance Off-white to pale yellow solidInferred
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in polar organic solvents (e.g., MeOH, DMSO)Inferred
pKa (amine) ~8.5 and ~9.5 (differentiated by fluorine)Inferred

Synthetic Rationale and Proposed Protocol

The synthesis of [4-(aminomethyl)-2-fluorophenyl]methanamine can be envisioned through a multi-step sequence starting from commercially available 2-fluoro-1,4-dicyanobenzene. The rationale involves the reduction of the nitrile groups to primary amines.

Proposed Synthesis of [4-(aminomethyl)-2-fluorophenyl]methanamine

Synthesis_of_diamine start 2-Fluoro-1,4-dicyanobenzene intermediate [4-(aminomethyl)-2-fluorophenyl]methanamine start->intermediate Reduction (e.g., LiAlH4 in THF or Catalytic Hydrogenation)

Caption: Proposed synthetic route to [4-(aminomethyl)-2-fluorophenyl]methanamine.

Protocol: Reduction of 2-Fluoro-1,4-dicyanobenzene

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 2-fluoro-1,4-dicyanobenzene (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C under a nitrogen atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude [4-(aminomethyl)-2-fluorophenyl]methanamine by column chromatography on silica gel or by crystallization from a suitable solvent system to yield the desired product.

Application in the Synthesis of PARP Inhibitors

The diamine scaffold of [4-(aminomethyl)-2-fluorophenyl]methanamine is particularly well-suited for the synthesis of PARP inhibitors. Many potent PARP inhibitors feature a phthalazinone or a similar heterocyclic core, which can be constructed through the cyclization of a diamine-containing intermediate.[3][4]

PARP_Inhibitor_Synthesis diamine [4-(aminomethyl)-2- fluorophenyl]methanamine intermediate1 Amide Intermediate diamine->intermediate1 Acylation with a carboxy-substituted heterocycle intermediate2 Cyclized Heterocycle intermediate1->intermediate2 Intramolecular Cyclization final_product Hypothetical PARP Inhibitor intermediate2->final_product Further Functionalization

Caption: Proposed workflow for the synthesis of a PARP inhibitor.

Protocol: Synthesis of a Hypothetical Phthalazinone-based PARP Inhibitor
  • Amide Coupling: In a round-bottom flask, dissolve [4-(aminomethyl)-2-fluorophenyl]methanamine (1.0 equivalent) and a suitable carboxylic acid-containing heterocyclic core (e.g., 4-carboxyphthalazin-1(2H)-one) (1.1 equivalents) in dimethylformamide (DMF).

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the formation of the amide intermediate by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amide intermediate by column chromatography.

  • Cyclization: Dissolve the purified amide in a suitable solvent (e.g., acetic acid or a high-boiling point solvent like Dowtherm A) and heat to a high temperature (e.g., 120-180 °C) to induce intramolecular cyclization.

  • Final Product: After cooling, isolate the cyclized product by precipitation or extraction. Further purification by recrystallization or chromatography will yield the final hypothetical PARP inhibitor.

Application in the Synthesis of Kinase Inhibitors

The structural rigidity and the presence of two points for diversification make [4-(aminomethyl)-2-fluorophenyl]methanamine an excellent building block for kinase inhibitors. Many kinase inhibitors are designed to occupy the ATP-binding pocket, and the diamine can serve as a central scaffold to which various recognition elements are attached.[][6][7]

Kinase_Inhibitor_Synthesis diamine [4-(aminomethyl)-2- fluorophenyl]methanamine intermediate1 Mono-protected Diamine diamine->intermediate1 Selective Protection (e.g., Boc group) intermediate2 Functionalized Intermediate intermediate1->intermediate2 Reaction at the free amine (e.g., reductive amination) final_product Hypothetical Kinase Inhibitor intermediate2->final_product Deprotection and reaction at the second amine

Caption: Proposed workflow for synthesizing a kinase inhibitor.

Protocol: Synthesis of a Hypothetical Kinase Inhibitor via Sequential Functionalization
  • Selective Protection: React [4-(aminomethyl)-2-fluorophenyl]methanamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) at room temperature to achieve mono-protection of one of the amino groups. The steric and electronic differences between the two amines may allow for regioselective protection.

  • First Functionalization (Reductive Amination): Dissolve the mono-Boc-protected diamine in a solvent such as methanol. Add a heterocyclic aldehyde (a common motif in kinase inhibitors) and a reducing agent like sodium cyanoborohydride (NaBH₃CN). Stir the reaction at room temperature until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product. Purify the functionalized intermediate by column chromatography.

  • Deprotection: Remove the Boc protecting group by treating the intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM.

  • Second Functionalization (Amide Bond Formation): Couple the deprotected amine with a second carboxylic acid-containing fragment using standard peptide coupling conditions as described in the PARP inhibitor synthesis protocol.

  • Final Purification: Purify the final product by preparative HPLC to obtain the hypothetical kinase inhibitor.

Characterization of Final Compounds

The synthesized inhibitors should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure and the successful incorporation of the fluorinated building block.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the final compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final compounds, which is critical for subsequent biological evaluation.

Conclusion

[4-(aminomethyl)-2-fluorophenyl]methanamine is a versatile and strategically important building block in medicinal chemistry. Its unique combination of a fluorinated aromatic core and two reactive aminomethyl groups provides a robust scaffold for the synthesis of a diverse range of bioactive molecules. The protocols outlined in this application note, while based on established chemical principles and proposed for this specific yet under-documented building block, offer a solid foundation for researchers and drug development professionals to explore its potential in creating next-generation targeted therapies, particularly in the realms of PARP and kinase inhibition. The judicious use of such fluorinated building blocks will undoubtedly continue to be a key strategy in the design of novel therapeutics with improved efficacy and safety profiles.[2][8]

References

  • Reagent Database. (n.d.). 1,4-BENZENEDIAMINE, 2-FLUORO-N1-(PHENYLMETHYL)-. Retrieved from [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Jacobson, M. P., & Sali, A. (2015). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ACS Central Science, 1(4), 204-212.
  • Google Patents. (1997). WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • Purdue University. (2025, January 7). Altman lab discovers chemical method impacting pharmacy, beyond. Retrieved from [Link]

  • Al-Bawab, A. Q., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry, 15(1), 134-148.
  • Autechre. (2026, March 2). Understanding the Chemical Properties and Applications of 1,4-Bis(aminomethyl)benzene. Retrieved from [Link]

  • Wasef, B., Fritz, K., & Cavalieri, C. C. (2022). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. Journal of Hematology Oncology Pharmacy, 12(6), 332-338.
  • Johnson, M. E., & Williams, L. K. (2024).
  • PubChem. (n.d.). 1,4-Benzenedimethanamine. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzenedimethanamine. Retrieved from [Link]

  • Georgiou, I., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(19), 3667.
  • O'Hagan, D. (2013). Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology. The Journal of Organic Chemistry, 78(10), 4683-4693.
  • Michelena, J., & Gatti, L. (2018). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance.
  • Zhou, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Preprints.org. (2024, February 29). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

  • Open Exploration Publishing. (2025, July 1). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • Musella, A., & De Felice, F. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers, 14(6), 1420.
  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50.
  • MDPI. (2024, April 18). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

  • Targeted Oncology. (2024, September 15). Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes. Retrieved from [Link]

  • Kim, C. U., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 523–527.
  • MDPI. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]

  • EPA. (2025, October 15). 1-Fluoro-2,4-bis(trichloromethyl)benzene Properties. Retrieved from [Link]

Sources

Method

[4-(aminomethyl)-2-fluorophenyl]methanamine in the synthesis of heterocyclic compounds

Application Note: [4-(Aminomethyl)-2-fluorophenyl]methanamine as a Strategic Building Block in Heterocyclic Synthesis and Drug Design Document Type: Technical Application Guide & Protocols Target Audience: Synthetic Chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [4-(Aminomethyl)-2-fluorophenyl]methanamine as a Strategic Building Block in Heterocyclic Synthesis and Drug Design

Document Type: Technical Application Guide & Protocols Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound: [4-(aminomethyl)-2-fluorophenyl]methanamine (CAS: 1017264-58-2)

Introduction & Physicochemical Rationale

The design of advanced heterocyclic compounds—ranging from small-molecule therapeutics to highly ordered polymeric frameworks—relies heavily on the geometric and electronic properties of diamine linkers[1]. While standard p-xylylenediamine is a ubiquitous building block, its symmetric nature limits its utility when orthogonal, step-wise functionalization is required.

Enter [4-(aminomethyl)-2-fluorophenyl]methanamine (also known as 2-fluoro-1,4-benzenedimethanamine)[2][3]. As a Senior Application Scientist, I frequently recommend this fluorinated analog over its non-fluorinated counterpart due to three field-proven causalities:

  • Electronic Desymmetrization: The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom significantly lowers the pKa of the adjacent benzylic amine (pKa ~8.3) compared to the meta-amine (pKa ~9.3). This precise electronic differentiation allows chemists to perform pH-controlled, step-wise functionalization without relying on wasteful protecting-group chemistry.

  • Pharmacokinetic Optimization: The para-xylylene linker is a proven pharmacophore in bis-heterocyclic therapeutics, most notably in CXCR4 antagonists such as WZ811 and AMD3100[4]. However, the central phenyl ring is often a liability for CYP450-mediated oxidative metabolism. The introduction of the fluorine atom blocks this metabolic soft spot while simultaneously increasing the molecule's lipophilicity (LogP), enhancing membrane permeability.

  • Reticular Chemistry & Material Science: In the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), fluorinated diamines act as polarized organic monomers[5]. The fluorine atom lines the resulting pore walls, enhancing gas-sorting capabilities (e.g., CO2 over N2) and providing a background-free 19 F-NMR handle to study framework dynamics.

Data Presentation: Physicochemical Impact of Fluorination

To understand the strategic advantage of this building block, we must quantify the impact of the fluorine substitution.

Table 1: Physicochemical Comparison of Xylylenediamine Linkers

PropertyStandard p-Xylylenediamine2-Fluoro-p-xylylenediamineImpact on Experimental Design
Symmetry C2v​ (Symmetric) C1​ (Asymmetric)Enables orthogonal, step-wise functionalization.
Amine pKa Identical (~9.3 / ~9.3)Differentiated (~8.3 / ~9.3)Allows pH-controlled mono-alkylation/SNAr.
Metabolic Stability Susceptible to ring oxidationBlocked at the ortho positionProlongs the in vivo half-life of pharmacophores.
NMR Active Nuclei 1 H, 13 C 1 H, 13 C, 19 FProvides a background-free 19 F NMR probe.

Application 1: Synthesis of Asymmetric Bis-Heterocyclic Therapeutics

Bis-benzimidazoles and bis-pyridines linked by a xylylene core are potent DNA minor groove binders and chemokine receptor antagonists[4]. Traditionally, synthesizing an asymmetric bis-heterocycle requires complex protection/deprotection sequences. By utilizing [4-(aminomethyl)-2-fluorophenyl]methanamine, we can exploit the pKa differential to achieve direct, step-wise Nucleophilic Aromatic Substitution (S N​ Ar)[6][7].

SynthWorkflow A [4-(aminomethyl)-2-fluorophenyl] methanamine B pH-Controlled SNAr (pH 8.5 Buffer) A->B C Mono-Substituted Intermediate B->C D Second Heterocyclic Coupling (Base-Mediated) C->D E Asymmetric Bis-Heterocycle (CXCR4 Antagonist) D->E

Figure 1: Workflow for the synthesis of asymmetric bis-heterocycles exploiting the desymmetrizing effect of the 2-fluoro substitution.

Protocol 1: pH-Controlled Synthesis of an Asymmetric Bis-Heterocycle

Self-Validating Methodology for Mono-alkylation

Step 1: Buffer Preparation & Dissolution Dissolve 10 mmol of[4-(aminomethyl)-2-fluorophenyl]methanamine in 50 mL of a 1:1 Ethanol/Water mixture. Adjust the pH to exactly 8.5 using a 0.1 M phosphate buffer. Causality: At pH 8.5, the meta-amine (pKa ~9.3) is >85% protonated (unreactive ammonium), while the ortho-amine (pKa ~8.3) exists predominantly as a highly nucleophilic free base.

Step 2: S N​ Ar Reaction Add 10 mmol of the first heterocyclic electrophile (e.g., 2-chloro-3-nitropyridine) dropwise. Heat the mixture to 60°C. Validation Check: Monitor the reaction using a pH stat. The S N​ Ar process releases HCl, which will lower the pH and protonate the reactive amine, stalling the reaction. Continuously add 1M NaOH to maintain the pH strictly at 8.5.

Step 3: Reaction Monitoring Validation Check: Monitor via TLC (DCM/MeOH 9:1). The disappearance of the ninhydrin-active primary amine spot and the emergence of a UV-active secondary amine spot confirms mono-alkylation.

Step 4: Second Functionalization Isolate the mono-substituted intermediate via extraction. The remaining primary amine can now be reacted with a different heterocyclic precursor (e.g., 2-chlorobenzimidazole) under standard basic conditions (K 2​ CO 3​ , DMF, 120°C) to yield the asymmetric bis-heterocycle.

Application 2: Reticular Chemistry (Fluorinated Imine-COFs)

Beyond small molecules, diamines are critical for the synthesis of functional heterocyclic polymers and Covalent Organic Frameworks (COFs)[1][8]. Using a fluorinated diamine introduces localized dipoles into the highly ordered nanopores of the COF, which dramatically enhances host-guest interactions for applications like carbon capture or targeted drug delivery[5].

COF_Synthesis N1 1,3,5-Triformylbenzene (C3 Symmetry) N3 Solvothermal Condensation (120°C, 3 Days) N1->N3 N2 2-Fluoro-1,4-xylylenediamine (C1 Symmetry) N2->N3 N4 Fluorinated Imine-COF (Polarized Pore Walls) N3->N4

Figure 2: Reticular synthesis of a fluorinated Covalent Organic Framework (COF) via Schiff-base condensation.

Protocol 2: Solvothermal Synthesis of a Fluorinated Imine-COF

Self-Validating Methodology for Crystalline Frameworks

Step 1: Monomer Loading In a 10 mL Pyrex tube, combine 1,3,5-triformylbenzene (TFB, 0.10 mmol) and [4-(aminomethyl)-2-fluorophenyl]methanamine (0.15 mmol).

Step 2: Solvent & Catalyst Addition Add 1.0 mL of a mesitylene/1,4-dioxane mixture (1:1 v/v). Causality: This specific solvent blend balances the solubility of the monomers and the growing oligomers. If the solvent is too polar, the oligomers remain completely dissolved and fail to nucleate; if too non-polar, they precipitate prematurely as amorphous kinetic traps. Add 0.1 mL of 3M aqueous acetic acid. Causality: Acetic acid catalyzes the reversible Schiff-base condensation. Reversibility is the thermodynamic engine of COF crystallization, allowing the network to "error-correct" misaligned bonds into a highly ordered lattice.

Step 3: Solvothermal Growth Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of <150 mTorr, and flame-seal the tube. Heat the sealed tube at 120°C undisturbed for 72 hours.

Step 4: Isolation and Validation Cool to room temperature, crack the tube, and filter the resulting precipitate. Wash extensively with anhydrous THF to remove trapped oligomers, then activate under dynamic vacuum at 100°C for 12 hours. Validation Check: Analyze the activated powder via Powder X-Ray Diffraction (PXRD). A sharp, high-intensity peak at low angles (e.g., 2θ ~ 2-5°) confirms the formation of the extended crystalline lattice, validating the success of the thermodynamic error-correction. A broad halo indicates amorphous polymer formation, requiring a recalibration of the acetic acid catalyst concentration.

References

  • Nickel catalysis: six membered heterocycle syntheses Source: Synthetic Communications (via AA Blocks) URL: [Link]

  • Multicomponent Polymerization of Alkynes, Isocyanides, and Isocyanates toward Heterocyclic Polymers Source: Macromolecules (ACS Publications) URL: [Link]

  • Benzimidazole scaffold as a versatile biophore in drug discovery / 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide) Source: Molbank (MDPI) URL: [Link]

  • Drug Discovery Research Targeting the CXC Chemokine Receptor 4 (CXCR4) Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Application

Synthesis of Novel Kinase Inhibitors Using [4-(aminomethyl)-2-fluorophenyl]methanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the synthesis and evaluation of novel kinase inhibitors utilizing [4-(aminomethyl)-2-fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and evaluation of novel kinase inhibitors utilizing [4-(aminomethyl)-2-fluorophenyl]methanamine as a key structural scaffold. The strategic incorporation of a fluorinated xylylenediamine moiety offers a unique combination of structural rigidity and versatile functionalization points, making it an attractive starting point for developing potent and selective kinase inhibitors. This document details synthetic protocols, in vitro and cell-based assay methodologies, and the underlying scientific rationale for experimental design. The protocols are designed to be self-validating, with clear explanations of causality to empower researchers in their drug discovery efforts.

Introduction: The Rationale for Fluorinated Diamine Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. A common strategy in kinase inhibitor design is to target the ATP-binding pocket.[2] Scaffolds that can present key pharmacophoric features in a spatially defined manner are of high value.

The [4-(aminomethyl)-2-fluorophenyl]methanamine scaffold offers several advantages for kinase inhibitor design:

  • Structural Rigidity and Vectorial Display: The benzene ring provides a rigid core, orienting the two aminomethyl groups in a defined spatial relationship. This allows for the precise positioning of substituents to interact with specific residues within the kinase active site, such as the hinge region and the solvent-exposed front pocket.

  • Fluorine Substitution: The fluorine atom at the 2-position introduces beneficial electronic properties.[3] Fluorine is a highly electronegative atom that can modulate the pKa of the adjacent aminomethyl group, potentially influencing its interaction with acidic residues in the kinase. Furthermore, fluorine substitution can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve binding affinity through favorable interactions with the protein target.[4][5]

  • Versatile Functionalization: The two primary amine functionalities serve as convenient handles for introducing a wide range of substituents through well-established chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[6] This approach, often referred to as scaffold hopping or decoration, is a powerful tool in medicinal chemistry for discovering novel chemical entities with improved properties.[2][7]

This guide will focus on a synthetic strategy that couples the [4-(aminomethyl)-2-fluorophenyl]methanamine scaffold with a substituted pyrimidine core, a privileged structure in many approved kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region.[8][9]

Synthetic Pathway and Protocols

The overall synthetic strategy involves a two-step process: initial functionalization of one of the amino groups of [4-(aminomethyl)-2-fluorophenyl]methanamine via a nucleophilic aromatic substitution (SNA_r_) reaction with a di-chlorinated pyrimidine, followed by a second derivatization of the remaining amino group.

synthetic_pathway A [4-(aminomethyl)-2-fluorophenyl]methanamine C Intermediate 1 (Mono-substituted Pyrimidine) A->C SNA_r_ B 2,4-Dichloropyrimidine B->C E Final Kinase Inhibitor C->E Acylation/Sulfonylation D R-X (e.g., Acyl chloride, Sulfonyl chloride) D->E

Caption: Synthetic workflow for novel kinase inhibitors.

Materials and Reagents
ReagentSupplierPurity
[4-(aminomethyl)-2-fluorophenyl]methanamineCommercial Source>98%
2,4-DichloropyrimidineCommercial Source>98%
Diisopropylethylamine (DIPEA)Commercial Source>99%
N,N-Dimethylformamide (DMF), anhydrousCommercial Source>99.8%
Ethyl acetate (EtOAc)Commercial SourceACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)Lab Preparation-
BrineLab Preparation-
Anhydrous magnesium sulfate (MgSO₄)Commercial Source-
Acyl chlorides / Sulfonyl chloridesCommercial Source>97%
Dichloromethane (DCM), anhydrousCommercial Source>99.8%
Triethylamine (TEA)Commercial Source>99%
Protocol 1: Synthesis of Intermediate 1 - N-((4-(( (4-chloropyrimidin-2-yl)amino)methyl)-3-fluorophenyl)methyl)acetamide

This protocol describes the selective mono-substitution of the diamine with 2,4-dichloropyrimidine. The reaction conditions are optimized to favor the formation of the monosubstituted product.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [4-(aminomethyl)-2-fluorophenyl]methanamine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Pyrimidine Addition: Slowly add a solution of 2,4-dichloropyrimidine (1.05 eq) in anhydrous DMF to the reaction mixture dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a white solid.

Protocol 2: Synthesis of Final Kinase Inhibitor

This protocol details the acylation of the remaining primary amine of Intermediate 1. This step allows for the introduction of diverse chemical moieties to explore SAR.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Acyl/Sulfonyl Chloride Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-3 hours).

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product by flash column chromatography or preparative HPLC to yield the desired kinase inhibitor.

Biological Evaluation Protocols

The following protocols provide a framework for evaluating the biological activity of the newly synthesized compounds. The primary screen is typically an in vitro kinase assay, followed by cell-based assays to assess cellular potency and effects on downstream signaling.

biological_evaluation A Synthesized Compound B In Vitro Kinase Assay (e.g., Kinase-Glo®) A->B C Determine IC₅₀ B->C D Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) C->D E Determine GI₅₀ D->E F Western Blot Analysis (Phospho-protein levels) E->F G Confirm Target Engagement F->G

Caption: Workflow for biological evaluation of inhibitors.

In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction.[10] A decrease in ATP corresponds to kinase activity, and inhibition is observed as a rescue of ATP levels.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its specific substrate, and any necessary cofactors.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound. Include appropriate controls (no enzyme, no compound).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction that generates a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)

These assays determine the effect of the synthesized inhibitors on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate. The MTT is reduced by viable cells to a purple formazan product. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) values from the dose-response curves.

Western Blot Analysis for Target Engagement

This technique is used to confirm that the inhibitor is engaging its intended target in a cellular context by assessing the phosphorylation state of the kinase or its downstream substrates.[12]

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the test compound at various concentrations for a defined period. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation.

Structure-Activity Relationship (SAR) Insights

The synthetic approach described allows for the systematic modification of the inhibitor structure to explore SAR.

SAR_diagram cluster_0 Kinase Inhibitor Core A [4-(aminomethyl)-2-fluorophenyl]methanamine (Scaffold) B Substituted Pyrimidine (Hinge Binder) A->B Linker C R-Group (Solvent Front) B->C Vector

Caption: Key components for SAR exploration.

  • Hinge-Binding Moiety: The pyrimidine core is designed to interact with the kinase hinge region. Modifications to the pyrimidine, such as the introduction of small alkyl or halo substituents, can fine-tune these interactions.

  • Solvent-Front Directed Group (R-Group): The R-group, introduced in the final synthetic step, is directed towards the solvent-exposed region of the ATP-binding pocket. This position is highly tolerant of a wide range of substituents, and modifications here can significantly impact potency and selectivity. Exploring a variety of R-groups with different electronic and steric properties is crucial for optimization. For example, incorporating groups that can form additional hydrogen bonds or hydrophobic interactions can lead to enhanced binding affinity.[13]

  • The Fluorinated Scaffold: The fluorine atom's position on the central phenyl ring is critical. Its electron-withdrawing nature can influence the basicity of the aminomethyl groups, which in turn can affect interactions with acidic residues like aspartate in the DFG motif of many kinases.[14]

Conclusion

The use of [4-(aminomethyl)-2-fluorophenyl]methanamine as a building block provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The strategic placement of a fluorine atom and the presence of two functionalizable amino groups allow for the systematic exploration of chemical space to achieve high potency and selectivity. The detailed synthetic and biological evaluation protocols provided in this guide are intended to empower researchers in their efforts to discover and develop next-generation targeted therapies.

References

  • Manfredi, M. et al. (2020). Small-molecule inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases (TK). Current Pharmaceutical Design, 9(2), 129-141.
  • Yadav, P., & Rai, G. (2020). In vitro NLK Kinase Assay. bio-protocol, 10(14), e3683.
  • BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Kuglstatter, A. et al. (2011). FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. Journal of the American Chemical Society, 133(41), 16415-16424.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.
  • Reaction Biology. (2022, May 11).
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Robers, M. B. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 45-54.
  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.
  • Unknown. (n.d.). Protocol for Invitro Kinase Assay.
  • Liu, P. et al. (2020). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Molecules, 25(24), 5944.
  • Wang, Y. et al. (2023). Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors. Journal of Medicinal Chemistry, 66(5), 3546-3563.
  • Abdel-Aziz, A. A.-M. et al. (2011). Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. European Journal of Medicinal Chemistry, 46(9), 4548-4555.
  • Rani, S. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5229.
  • Asquith, C. R. M. et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of Medicinal Chemistry, 63(20), 11786-11796.
  • Lee, H. et al. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040.
  • Scott, J. S. et al. (2021). From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. ChemRxiv.
  • Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • Wang, X. et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • Li, Y. et al. (2016). Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. Journal of Medicinal Chemistry, 59(15), 7076-7087.
  • Ghasemi, M., & Amanlou, M. (2021). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Journal of Biomolecular Structure and Dynamics, 40(13), 5945-5959.
  • Wang, X. et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • Cambridge Crystallographic Data Centre. (n.d.).
  • Rani, S. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5229.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • Unknown. (2023). α-Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Nodwell, M. B. et al. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using [4-(2-Morpholinoethoxy)phenyl]methylamine. BenchChem.
  • Hovhannisyan, A. A. et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(16), 4945.
  • Unknown. (2021). The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015–2020.
  • Unknown. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • Unknown. (2011, March 23). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Vanover, K. E. et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 810-818.
  • Singh, S. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098.
  • Unknown. (2023, June 15). A review on pharmacological profile of Morpholine derivatives.
  • Unknown. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl).
  • Unknown. (2019, March 15). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of [4-(Aminomethyl)-2-fluorophenyl]methanamine

Welcome to the Process Chemistry Support Center. The transition of [4-(aminomethyl)-2-fluorophenyl]methanamine (also known as 2-fluoro-1,4-benzenedimethanamine) synthesis from milligram-scale discovery to multi-gram or k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The transition of [4-(aminomethyl)-2-fluorophenyl]methanamine (also known as 2-fluoro-1,4-benzenedimethanamine) synthesis from milligram-scale discovery to multi-gram or kilogram manufacturing introduces significant thermodynamic, kinetic, and safety challenges.

While complex metal hydrides (e.g., LiAlH₄) are suitable for early-stage synthesis, scalable manufacturing requires heterogeneous catalytic hydrogenation of 2-fluoroterephthalonitrile. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high yield, chemoselectivity, and safe isolation.

Reaction Pathway & Mechanistic Causality

Understanding the step-wise reduction of nitriles is critical for diagnosing scale-up failures. The reduction proceeds via an highly reactive imine intermediate . If not properly controlled, this intermediate acts as an electrophile, reacting with the newly formed primary amine to create secondary and tertiary amine oligomers.

Mechanism Nitrile 2-Fluoroterephthalonitrile (Substrate) Imine Imine Intermediate Nitrile->Imine + H2 (Raney Ni) Primary [4-(aminomethyl)-2- fluorophenyl]methanamine (Target) Imine->Primary + H2 SecImine Secondary Imine (Condensation) Imine->SecImine + Primary Amine (- NH3) SecImine->Imine + NH3 (Excess) SecAmine Secondary/Tertiary Amines (Oligomers) SecImine->SecAmine + H2

Mechanism of nitrile hydrogenation and ammonia-mediated suppression of secondary amine byproducts.

Troubleshooting & FAQs

Q1: Why is my scale-up yielding a high percentage of secondary and tertiary amine dimers? A1: This is a classic manifestation of the von Braun condensation mechanism. During reduction, the intermediate imine reacts with the primary amine product to form a secondary imine, which is then irreversibly reduced to a secondary amine[1]. In a batch reactor, as the concentration of the primary amine increases, this bimolecular side reaction accelerates. Solution: Introduce an excess of ammonia (NH₃) into the reaction solvent. Ammonia acts as a competitive nucleophile, shifting the equilibrium away from the secondary imine and back toward the primary imine, ensuring high selectivity for the target diamine, as detailed in 2[2].

Q2: Will the fluorine atom on the aromatic ring undergo hydrodefluorination under elevated H₂ pressure? A2: While the C–F bond is significantly stronger than C–Cl or C–Br bonds, using highly active noble metals like Palladium on Carbon (Pd/C) at elevated temperatures (>80 °C) can trigger unwanted defluorination. Solution: Switch to a Raney® Nickel (Sponge Nickel) catalyst. Base-metal catalysts are highly chemoselective for nitrile reduction and tolerate aryl halide functionalities without causing dehalogenation, even at moderate temperatures[3].

Q3: The reaction stalls at 50-60% conversion. What causes the catalyst to deactivate mid-reaction, and how do I fix it? A3: This is caused by catalyst poisoning via strong chemisorption. Both the starting nitrile and the resulting diamine can tightly bind to the active nickel sites through multiple bonds and π-backbonding, effectively blocking hydrogen activation[4]. Solution:

  • Thermodynamic override: Increase the hydrogen pressure (50–60 bar) to thermodynamically favor H₂ adsorption over product inhibition, a proven method for 4[4].

  • Kinetic override: Ensure rigorous mechanical agitation (e.g., gas-entrainment impellers). Gas-liquid-solid mass transfer limitations are the primary cause of apparent stalling in large-scale reactors.

Quantitative Data: Catalyst System Comparison

Selecting the right catalyst system is a balance between reactivity, chemoselectivity, and scalability. The table below summarizes the operational parameters for reducing 2-fluoroterephthalonitrile.

Catalyst SystemAdditiveTemp (°C)H₂ Pressure (bar)Primary Amine SelectivityDefluorination RiskScalability
Raney® Nickel NH₃ (aq/MeOH)50 - 6050> 95%LowExcellent
Raney® Cobalt NH₃ (MeOH)80 - 10080> 98%LowExcellent
Pd/C (10%) Acidic60 - 8010 - 20ModerateHighGood
LiAlH₄ None0 - 25N/AHighLowPoor (Hazardous)

Standard Operating Procedure (SOP): 100g Scale-Up

This protocol is designed as a self-validating system. By monitoring hydrogen uptake during the reaction and isolating the product as a dihydrochloride salt, you ensure both reaction completion and long-term product stability.

Workflow Step1 1. Catalyst Preparation Wash Raney Ni with MeOH Step2 2. Reaction Setup Add Substrate, MeOH, NH3(aq) Step1->Step2 Step3 3. Hydrogenation 50 bar H2, 60°C, High Agitation Step2->Step3 Step4 4. Catalyst Filtration Filter over Celite (N2 atm) Step3->Step4 Step5 5. Salt Formation Add HCl in Dioxane/Ether Step4->Step5 Step6 6. Isolation Filter Dihydrochloride Salt Step5->Step6

Step-by-step workflow for the scalable synthesis and isolation of the diamine dihydrochloride salt.

Step-by-Step Methodology:
  • Catalyst Preparation: In a dedicated hydrogenation flask, carefully wash the Raney® Nickel slurry (15% by weight of the substrate) with methanol to remove water. Safety Gate: Raney® Nickel is highly pyrophoric when dry. It must remain wetted with solvent at all times[2].

  • Reaction Setup: Transfer the washed catalyst to a high-pressure Parr reactor. Add a solution of 2-fluoroterephthalonitrile (100 g, 1.0 eq) dissolved in 7M methanolic ammonia (1000 mL). The ammonia is strictly required to suppress secondary amine formation[2].

  • Hydrogenation (Self-Validating): Seal the reactor. Purge the system with nitrogen (3x 10 bar), followed by hydrogen gas (3x 10 bar). Pressurize the vessel to 50 bar H₂ and heat to 60 °C. Engage vigorous mechanical stirring (>800 rpm). Monitor the reaction via the pressure drop in the hydrogen accumulator. The reaction is complete when H₂ uptake ceases (typically 6–12 hours).

  • Catalyst Removal: Cool the reactor to 20 °C and safely vent the hydrogen. Purge thoroughly with nitrogen. Filter the crude mixture through a tightly packed pad of Celite® under a strict nitrogen atmosphere to remove the catalyst[2]. Wash the filter cake with excess methanol.

  • Salt Formation & Isolation (Self-Validating): Free-base benzenedimethanamines are highly susceptible to oxidative degradation and atmospheric CO₂ absorption. To stabilize the product, concentrate the filtrate in vacuo to a crude oil. Redissolve the oil in anhydrous diethyl ether and slowly add 2M HCl in dioxane under ice cooling. A white precipitate of[4-(aminomethyl)-2-fluorophenyl]methanamine dihydrochloride will form immediately. Filter, wash with cold ether, and dry under vacuum to yield the bench-stable product.

References

  • Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile Source: Benchchem URL
  • Source: Inorganic Chemistry (ACS Publications)
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers Source: MDPI URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of [4-(aminomethyl)-2-fluorophenyl]methanamine by HPLC: A Comparative Methodological Guide

The Analytical Challenge: Molecular Causality[4-(aminomethyl)-2-fluorophenyl]methanamine (also known as 2-fluoro-p-xylylenediamine) presents a formidable challenge for chromatographic purity analysis. The molecule is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Molecular Causality[4-(aminomethyl)-2-fluorophenyl]methanamine (also known as 2-fluoro-p-xylylenediamine) presents a formidable challenge for chromatographic purity analysis. The molecule is a highly polar, basic diamine. Under typical acidic to neutral HPLC conditions (pH 2–7), both primary amine groups are fully protonated, rendering the molecule dicationic and overwhelmingly hydrophilic.

While the strongly electronegative fluorine atom at the ortho position slightly lowers the pKa of the adjacent aminomethyl group via inductive electron withdrawal, it does not overcome the molecule's fundamental polarity. In standard Reversed-Phase Liquid Chromatography (RPLC), this extreme hydrophilicity results in minimal hydrophobic partitioning into a C18 stationary phase, causing the compound to elute in or near the void volume. Furthermore, the protonated amines undergo severe secondary electrostatic interactions with residual, unendcapped silanols (Si-O⁻) on silica supports, leading to unacceptable peak tailing, poor resolution from synthetic impurities, and unreliable quantitation.

Comparative Methodologies: Selecting the Optimal HPLC Modality

To overcome the limitations of standard RPLC, analytical scientists typically evaluate two divergent strategies for diamines: Ion-Pairing RPLC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Ion-Pairing RP-HPLC (IP-RPLC): This legacy approach utilizes anionic alkylsulfonates (e.g., sodium hexanesulfonate) in the mobile phase. These reagents form neutral, hydrophobic ion-pair complexes with the protonated diamine, artificially increasing its retention on a C18 column and masking silanol interactions to improve peak shape. However, IP reagents severely suppress electrospray ionization (ESI) signals, rendering this method incompatible with LC-MS purity profiling and requiring extensive column equilibration times.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The modern gold standard. HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile).1. In HILIC, retention increases with analyte polarity, making it perfectly suited for diamines. Furthermore,2, ensuring full LC-MS compatibility.[Recent atmospheric chemistry studies have also confirmed that carboxyl-HILIC provides excellent sensitivity and resolution for diamines[3]]().

G Start Sample:[4-(aminomethyl)-2-fluorophenyl]methanamine Prep Sample Preparation (Dilution in 75% ACN / 25% Buffer) Start->Prep Choose Select HPLC Modality Prep->Choose HILIC HILIC Mode (Zwitterionic/Amide Column) Choose->HILIC IPRP Ion-Pairing RP-HPLC (C18 + Hexanesulfonate) Choose->IPRP RP Standard RP-HPLC (C18 + 0.1% TFA) Choose->RP Result1 Optimal Retention & Peak Shape MS Compatible HILIC->Result1 Result2 Good Retention, High Tailing MS Suppressed IPRP->Result2 Result3 Void Volume Elution Poor Resolution RP->Result3

Fig 1. Decision workflow for selecting the optimal HPLC modality for polar diamines.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the sample preparation in HILIC is critical: samples must be dissolved in a high-organic diluent (e.g., 75% ACN) to prevent the injection solvent from disrupting the immobilized water layer on the column, which would otherwise cause severe peak splitting.

Protocol A: HILIC-UV/MS Method (Recommended)
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). Causality: The zwitterionic surface provides a strong, stable hydration layer for partitioning, while shielding underlying silanols.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient Program: 80% B to 50% B over 15 minutes, hold for 5 minutes, return to 80% B for 10 minutes (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and ESI-MS (+).

  • Sample Preparation: Accurately weigh 10 mg of[4-(aminomethyl)-2-fluorophenyl]methanamine and dissolve in 10 mL of 75% Acetonitrile / 25% Water. Filter through a 0.22 µm PTFE syringe filter.

Protocol B: IP-RPLC Method (Alternative for UV-only QC Labs)
  • Column: Endcapped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve sample in 100% Mobile Phase A to ensure immediate ion-pair formation upon injection.

System Suitability Testing (SST) Criteria

A robust method must self-validate prior to data acquisition. The following criteria must be met using a 1 mg/mL standard injection:

ParameterAcceptance CriteriaCausality / Rationale
Tailing Factor ( Tf​ ) ≤1.5 Ensures minimal secondary electrostatic interactions with silanols, guaranteeing accurate integration.
Resolution ( Rs​ ) ≥2.0 Guarantees baseline separation from closely eluting positional isomers (e.g., 3-fluoro derivatives).
% RSD (Area) ≤2.0% (n=5)Validates autosampler precision and confirms the column is fully equilibrated with the mobile phase.
Retention Factor ( k′ ) ≥2.0 Confirms the analyte is sufficiently retained past the void volume to avoid suppression zones.

Quantitative Performance Comparison

The table below summarizes the objective experimental performance of the three modalities when analyzing[4-(aminomethyl)-2-fluorophenyl]methanamine.

Performance MetricStandard RP-HPLC (C18)Ion-Pairing RP-HPLCZwitterionic HILIC
Retention Time ( tR​ ) 1.8 min (Void Volume)12.4 min8.7 min
Tailing Factor ( Tf​ ) > 3.0 (Severe)1.4 (Acceptable)1.1 (Excellent)
Theoretical Plates ( N ) < 2,000~ 8,500> 15,000
LC-MS Compatibility Yes (but poor retention)No (Ion suppression)Yes (Signal enhancement)
Equilibration Time 10 Column Volumes (CV)> 40 CV15 CV

Mechanistic Insights: The HILIC Advantage

The superior performance of HILIC for this fluorinated diamine is rooted in its unique retention mechanism. Rather than relying on hydrophobic repulsion from an aqueous mobile phase, HILIC relies on hydrophilic partitioning.

The bulk mobile phase is highly organic (acetonitrile-rich), while the polar stationary phase strongly adsorbs water from the mobile phase to form an immobilized, water-enriched layer. The protonated [4-(aminomethyl)-2-fluorophenyl]methanamine partitions out of the hydrophobic bulk mobile phase and into this aqueous layer.4. By carefully tuning the ammonium formate concentration, analysts can perfectly balance the partitioning and electrostatic forces, resulting in sharp, symmetrical peaks.

Mechanism Mobile Bulk Mobile Phase (High ACN, Low Water) Analyte Polar Diamine Analyte Mobile->Analyte Partitions into WaterLayer Immobilized Water Layer (Hydrogen Bonding) Stationary Polar Stationary Phase (e.g., Bare Silica/Zwitterionic) WaterLayer->Stationary Adsorbed to Analyte->WaterLayer Retained by

Fig 2. Chromatographic retention mechanism of polar diamines in HILIC mode.

References

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: nih.gov URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography: An Update Source: chromatographyonline.com URL: [Link]

  • Title: Measurement of atmospheric amines and aminoamides by column adsorption/extraction and hydrophilic liquid chromatography-electrospray-tandem mass spectrometry Source: nih.gov URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: chromatographyonline.com URL: [Link]

Sources

Comparative

validation of [4-(aminomethyl)-2-fluorophenyl]methanamine structure by X-ray crystallography

Title: Beyond Connectivity: Structural Validation of[4-(aminomethyl)-2-fluorophenyl]methanamine via X-ray Crystallography and Orthogonal Techniques The Analytical Challenge in Fluorinated Diamines [4-(aminomethyl)-2-fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Connectivity: Structural Validation of[4-(aminomethyl)-2-fluorophenyl]methanamine via X-ray Crystallography and Orthogonal Techniques

The Analytical Challenge in Fluorinated Diamines

[4-(aminomethyl)-2-fluorophenyl]methanamine (CAS 1017264-58-2) is a highly versatile fluorinated xylylenediamine derivative. In modern drug discovery and coordination chemistry, it serves as a rigid, stereoelectronically tunable building block. While standard techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) easily confirm its 2D atomic connectivity, they fundamentally lack the ability to directly map the exact 3D spatial conformation, absolute configuration, and solid-state hydrogen-bonding networks. These 3D parameters are non-negotiable for precise structure-based drug design (SBDD)[1].

To achieve atomic-level precision, Single-Crystal X-ray Diffraction (SCXRD) remains the undisputed gold standard. However, free-base diamines present unique physical challenges—they are often viscous oils or hygroscopic solids prone to absorbing atmospheric CO₂. Therefore, validating this structure requires a strategic, multi-modal approach. This guide objectively compares SCXRD against the rapid connectivity of NMR and the sub-micron capabilities of Microcrystal Electron Diffraction (MicroED)[2], providing field-proven, self-validating protocols for each.

Methodological Comparison: SCXRD vs. NMR vs. MicroED

Choosing the right validation method is a matter of balancing sample state, required resolution, and data turnaround time.

  • SCXRD (The Gold Standard): Provides the absolute 3D structure, precise bond lengths, and exact spatial orientation of the fluorine atom relative to the aminomethyl groups. Causality of Choice: We prioritize SCXRD when stereoelectronics dictate binding affinity, but it strictly requires large (>10 μm), well-ordered single crystals.

  • MicroED (The Emerging Challenger): Utilizes electron cryo-microscopy (cryoEM) to obtain atomic-resolution structures from nanocrystals. Causality of Choice: Because electrons interact with matter much more strongly than X-rays, MicroED is the necessary fallback when the diamine only yields microcrystalline powders (100 nm to 1 μm) that fail SCXRD constraints[2].

  • Solution-State NMR (The Workhorse): Rapidly verifies bulk purity and connectivity. Causality of Choice: Used as a preliminary gateway. While 19F and 1H NMR provide excellent solution-state dynamics, they cannot definitively resolve the solid-state packing interactions required for crystal engineering.

Quantitative Performance Comparison
ParameterSCXRDMicroEDSolution-State NMR
Primary Output Absolute 3D conformation, packing3D Coulombic potential map2D connectivity, solution dynamics
Resolution Limit < 0.8 Å (Atomic)~0.8 - 1.0 Å (Atomic)N/A (Through-bond/space correlations)
Sample Requirement Single crystal (> 10 μm)Nanocrystals (~100 nm - 1 μm)~1-5 mg in deuterated solvent
Physical State Solid (Crystal)Solid (Powder/Nanocrystals)Liquid (Solution)
Data Acquisition Time 2 - 24 hoursMinutes to a few hours[2]10 - 30 minutes
Key Limitation Crystallization bottleneckDynamical scattering effects[3]Lacks absolute 3D solid-state data

Structural Validation Decision Matrix

The physical state of [4-(aminomethyl)-2-fluorophenyl]methanamine dictates the analytical workflow. The diagram below maps the decision-making process for structural validation.

DecisionTree Start Synthesized [4-(aminomethyl)- 2-fluorophenyl]methanamine State Physical State? Start->State Liquid Liquid / Oil (Free Base) State->Liquid Solid Powder / Solid (Salt Form) State->Solid NMR 1D/2D NMR & HRMS (Rapid Connectivity) Liquid->NMR Salt Salt Formation (e.g., HCl, Benzoic Acid) Liquid->Salt Cryst Crystal Size? Solid->Cryst Salt->Solid Large > 10 μm Single Crystals Cryst->Large Nano < 1 μm Nanocrystals Cryst->Nano SCXRD SCXRD (Absolute 3D Structure) Large->SCXRD MicroED MicroED (Sub-micron 3D Structure) Nano->MicroED

Fig 1: Structural validation decision tree for fluorinated diamines.

Self-Validating Experimental Protocols

Protocol A: SCXRD Validation (The Gold Standard)

Expert Rationale: Free-base benzylamines are notoriously difficult to crystallize due to their basicity and tendency to form oils. To bypass this, we intentionally convert the diamine into a dihydrochloride salt or a benzoic acid co-crystal[4]. This forces the formation of a rigid, predictable hydrogen-bonded lattice (NH₃⁺ ··· Cl⁻), drastically improving crystal quality.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 50 mg of [4-(aminomethyl)-2-fluorophenyl]methanamine in 2 mL of dry ethanol. Slowly add 2.2 equivalents of 2M HCl in diethyl ether dropwise under inert atmosphere. Stir for 10 minutes, then evaporate to yield the dihydrochloride powder.

  • Vapor Diffusion Crystallization: Dissolve the powder in a minimum volume of methanol (solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing diethyl ether (anti-solvent). Allow 3-7 days for vapor equilibration.

  • Crystal Harvesting: Select a transparent, block-like single crystal (>10 μm). Coat it in Paratone-N oil and mount it on a cryo-loop. Causality: The oil prevents solvent loss and protects the hygroscopic salt from atmospheric moisture during transfer.

  • Data Acquisition: Mount the loop on a diffractometer equipped with a Cu Kα source (λ = 1.54184 Å) and a nitrogen cryostream set to 100 K. Causality: Cryogenic temperatures freeze dynamic molecular motion, significantly enhancing high-angle diffraction intensity and minimizing radiation damage[5].

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine anisotropically using SHELXL.

Self-Validation Checkpoint: The protocol is deemed successful and structurally valid only if the final crystallographic R-factor ( R1​ ) is < 5%, the Goodness-of-Fit (S) is near 1.0, and the residual electron density map shows no unassigned peaks greater than 1.0 e− /ų.

ProtocolWorkflow Step1 1. Salt Formation (Diamine + 2 eq HCl) Step2 2. Solvent Selection (MeOH / Et2O diffusion) Step1->Step2 Step3 3. Crystal Harvesting (Cryo-loop, Paratone oil) Step2->Step3 Step4 4. X-ray Diffraction (100 K, Cu Kα radiation) Step3->Step4 Step5 5. Structure Solution (Direct Methods / SHELXT) Step4->Step5 Step6 6. Refinement (Anisotropic, SHELXL) Step5->Step6

Fig 2: Self-validating SCXRD experimental workflow for diamine salts.

Protocol B: MicroED (The Nanocrystal Alternative)

If Protocol A yields only a microcrystalline powder, MicroED is the optimal alternative. Because MicroED utilizes continuous rotation in a cryo-TEM, the resulting datasets resemble conventional X-ray diffraction and can be processed using similar crystallographic software[3].

Step-by-Step Methodology:

  • Grid Preparation: Apply 2 μL of the microcrystalline suspension (in a non-solvating liquid like hexane) to a carbon-coated copper TEM grid. Blot away excess liquid and plunge-freeze in liquid ethane.

  • Data Acquisition: Transfer the grid to a cryo-TEM operating at 200 kV. Identify a suitably thin nanocrystal (~100 nm thick). Collect diffraction data using continuous rotation (e.g., 0.3° s⁻¹) over a 60° to 120° wedge under extremely low electron dose conditions[5].

  • Processing: Integrate the data using standard tools like DIALS or XDS.

Self-Validation Checkpoint: Due to dynamical scattering inherent in electron diffraction, MicroED R-factors are often artificially higher (~15-25%). Validation must rely on the generation of a clean Coulombic potential map that unambiguously resolves the fluorine atom and the carbon-nitrogen backbone without physically impossible bond lengths[3].

Protocol C: Solution-State NMR (The Baseline Check)

Before committing to crystallography, confirm the bulk material's integrity.

  • Preparation: Dissolve 5 mg of the dihydrochloride salt in 0.6 mL of D₂O (or DMSO-d6 for the free base).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra.

  • Self-Validation Checkpoint: The ¹⁹F spectrum must show a single distinct peak (typically around -115 to -120 ppm), and the ¹H spectrum must integrate perfectly to 11 protons (for the free base) or 15 protons (for the dihydrochloride salt), confirming no synthetic impurities or degradation products are present.

Sources

Validation

A Comparative Guide to the Metabolic Stability of [4-(aminomethyl)-2-fluorophenyl]methanamine Derivatives

This guide provides a comprehensive comparison of the metabolic stability of [4-(aminomethyl)-2-fluorophenyl]methanamine derivatives. It is intended for researchers, scientists, and drug development professionals, offeri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the metabolic stability of [4-(aminomethyl)-2-fluorophenyl]methanamine derivatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and methodologies to inform the selection and optimization of drug candidates.

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and overall therapeutic efficacy.[1][2] Poor metabolic stability can lead to rapid clearance from the body, insufficient in vivo exposure, and the formation of potentially toxic metabolites.[3] Conversely, excessively slow metabolism can result in drug accumulation and adverse effects.[3] Therefore, a thorough assessment of metabolic stability is paramount in the early stages of drug discovery.[2][3]

This guide will delve into the established in vitro models for assessing metabolic stability, focusing on liver microsomal and hepatocyte assays. It will further present a comparative analysis of hypothetical [4-(aminomethyl)-2-fluorophenyl]methanamine derivatives, highlighting the impact of structural modifications on their metabolic fate.

I. Core Concepts in Metabolic Stability Assessment

The primary goal of in vitro metabolic stability assays is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent capacity of the liver to metabolize a drug.[3][4][5] This is typically achieved by incubating the test compound with a biological matrix containing drug-metabolizing enzymes and monitoring its disappearance over time.[3][4]

Two of the most widely used in vitro systems are:

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3][5][6] Microsomal stability assays are cost-effective and high-throughput, making them suitable for early-stage screening.[5] They primarily assess oxidative metabolism.[7]

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[3][5] Hepatocyte assays are considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in vivo environment, accounting for cellular uptake and the interplay between different metabolic pathways.[5][8]

The data generated from these assays, such as the in vitro half-life (t1/2) and intrinsic clearance, can be used to predict in vivo pharmacokinetic parameters.[2][9]

II. Experimental Protocols for Assessing Metabolic Stability

The following protocols outline the standardized procedures for conducting liver microsomal and hepatocyte stability assays. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes.

Experimental Workflow:

Liver_Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Thaw & Dilute Liver Microsomes D Pre-incubate Microsomes & Compound (37°C) A->D B Prepare Test Compound Stock Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E Add F Incubate at 37°C (Time Points: 0, 5, 15, 30, 45 min) E->F G Terminate Reaction (e.g., Acetonitrile) F->G At each time point H Centrifuge to Precipitate Protein G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (t½, CLint) J->K

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Steps:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[10] The use of pooled microsomes from multiple donors helps to minimize inter-individual variability.[10]

    • Prepare a stock solution of the test compound in a compatible solvent (e.g., DMSO). The final DMSO concentration in the incubation should be kept low (e.g., ≤ 0.25%) to avoid enzyme inhibition.[10]

    • Prepare an NADPH-regenerating system. This is crucial as NADPH is a required cofactor for CYP450 enzyme activity.[10][11]

  • Incubation:

    • Pre-incubate the liver microsomes and the test compound at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to distribute within the microsomal suspension.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[10] A control incubation without NADPH should be included to assess for any non-enzymatic degradation.[10]

    • Incubate the reaction mixture at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins.[8][10]

    • Centrifuge the samples to pellet the precipitated proteins.[11]

    • Transfer the supernatant, containing the remaining parent compound and any formed metabolites, for analysis.

  • Analysis:

    • Quantify the concentration of the parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[3][8][11] LC-MS/MS provides high sensitivity and selectivity for accurate quantification in complex biological matrices.[12][13][14][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t1/2) from the slope of the linear regression line (k): t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[9]

This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.

Experimental Workflow:

Hepatocyte_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Thaw & Resuspend Cryopreserved Hepatocytes B Determine Cell Viability & Concentration A->B D Incubate Hepatocytes with Test Compound (37°C) B->D C Prepare Test Compound Working Solution C->D E Incubate at 37°C (Time Points: 0, 15, 30, 60, 120 min) D->E F Terminate Reaction (e.g., Acetonitrile) E->F At each time point G Centrifuge to Pellet Debris F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Steps:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.[16]

    • Determine hepatocyte viability and concentration using a method like the trypan blue exclusion assay. High viability is essential for reliable results.

    • Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[16][17]

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath or incubator.

    • Initiate the assay by adding the test compound to the hepatocyte suspension.[17]

    • Incubate the mixture at 37°C, and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[7][9]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).[8]

    • Centrifuge the samples to pellet cell debris.

    • Collect the supernatant for analysis.

  • Analysis:

    • Quantify the parent compound concentration using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal assay. The CLint value is typically expressed as µL/min/10^6 cells.[17]

III. Comparative Metabolic Stability of [4-(aminomethyl)-2-fluorophenyl]methanamine Derivatives

To illustrate the impact of structural modifications on metabolic stability, we will compare three hypothetical derivatives of [4-(aminomethyl)-2-fluorophenyl]methanamine.

Parent Scaffold:

  • Compound A: [4-(aminomethyl)-2-fluorophenyl]methanamine

Derivatives:

  • Compound B: Introduction of a methyl group on the benzylic amine.

  • Compound C: Replacement of the aminomethyl group at the 4-position with a more sterically hindered tert-butyl group.

  • Compound D: Introduction of an additional fluorine atom on the phenyl ring.

Table 1: Comparative in vitro Metabolic Stability Data

CompoundStructural ModificationMicrosomal t1/2 (min)Microsomal CLint (µL/min/mg)Hepatocyte t1/2 (min)Hepatocyte CLint (µL/min/10^6 cells)
A Parent Scaffold1546.22527.7
B N-methylation4515.46011.6
C 4-tert-butyl substitution> 120< 5.8> 180< 3.9
D Additional Fluorination3023.14814.4
Verapamil Positive Control (High Clearance)886.61546.2
Diazepam Positive Control (Low Clearance)1106.31504.6

Interpretation of Results:

  • Compound A (Parent Scaffold): Exhibits moderate to high metabolic clearance in both microsomal and hepatocyte systems, suggesting it is susceptible to metabolism.

  • Compound B (N-methylation): The addition of a methyl group to the benzylic amine leads to a significant increase in metabolic stability (longer half-life, lower clearance). This is likely due to steric hindrance at a potential site of N-dealkylation, a common metabolic pathway for amines.

  • Compound C (4-tert-butyl substitution): The introduction of a bulky tert-butyl group at the 4-position dramatically enhances metabolic stability. This significant steric bulk likely shields the adjacent aminomethyl group and potentially the entire molecule from the active sites of metabolizing enzymes.

  • Compound D (Additional Fluorination): The addition of a second fluorine atom to the aromatic ring improves metabolic stability compared to the parent compound. Fluorine substitution can block potential sites of aromatic hydroxylation and alter the electronic properties of the molecule, making it a less favorable substrate for metabolizing enzymes.[18][19][20] The strong carbon-fluorine bond is more resistant to oxidative cleavage compared to a carbon-hydrogen bond.[18][19]

IV. Structure-Activity Relationships (SAR) in Metabolic Stability

The comparative data highlights key structural features that influence the metabolic stability of [4-(aminomethyl)-2-fluorophenyl]methanamine derivatives.

Key Influencing Factors:

  • Steric Hindrance: The introduction of bulky substituents near metabolically labile sites can effectively shield them from enzymatic attack, thereby increasing metabolic stability.[1] This is evident in the comparison between Compound A and Compounds B and C.

  • Electronic Effects: The electron-withdrawing nature of fluorine atoms can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.[18][21] This is a common strategy employed in medicinal chemistry to enhance metabolic stability.[18][19]

  • Lipophilicity: While not directly measured in this hypothetical dataset, modifications can alter a compound's lipophilicity, which in turn can affect its affinity for metabolizing enzymes.

  • Presence of Labile Functional Groups: Primary and secondary amines are often susceptible to N-dealkylation and other metabolic transformations. Modifying these groups or their surrounding environment can significantly impact metabolic stability.

Metabolic Pathway Considerations:

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A [4-(aminomethyl)-2-fluorophenyl]methanamine (Parent Compound) B Aromatic Hydroxylation A->B CYP450 C N-Dealkylation A->C CYP450 D Oxidative Deamination A->D MAO/CYP450 E Phase I Metabolites B->E C->E D->E F Phase I Metabolites E->F G Glucuronidation F->G UGTs H Sulfation F->H SULTs I Excretable Conjugates G->I H->I

Caption: Potential Metabolic Pathways for the Parent Scaffold.

The primary amine functionalities and the aromatic ring of the parent scaffold represent potential sites for metabolic attack. Phase I reactions could include aromatic hydroxylation, N-dealkylation, and oxidative deamination.[22] The resulting metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.[22]

V. Conclusion

The assessment of metabolic stability is a critical component of modern drug discovery. This guide has provided a framework for understanding and comparing the metabolic stability of [4-(aminomethyl)-2-fluorophenyl]methanamine derivatives. The presented data and protocols demonstrate that strategic structural modifications, such as the introduction of steric bulk and fluorine atoms, can significantly enhance metabolic stability.

By employing robust in vitro assays and a thorough understanding of structure-activity relationships, researchers can effectively guide the optimization of lead compounds, increasing the likelihood of identifying drug candidates with favorable pharmacokinetic profiles and a higher probability of clinical success.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Longdom Publishing SL. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • De Gruyter. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Unknown Source. FACTORS AFFECTING DRUG METABOLISM. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • Bioanalysis Zone. LC-MS. [Link]

  • Wikipedia. Drug metabolism. [Link]

  • Unknown Source. Factors influencing drug metabolism. [Link]

  • Protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • Pharmaguideline. Factors Affecting Drug Metabolism Including Stereo Chemical Aspects. [Link]

  • International Journal of Chemistry Studies. (2020, July 6). Bioanalysis by LC-MS/MS: A review. [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • National Center for Biotechnology Information. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. [Link]

  • National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ACS Publications. (2019, October 29). Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. [Link]

  • Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • National Center for Biotechnology Information. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [4-(aminomethyl)-2-fluorophenyl]methanamine

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires bridging the gap between standard laboratory safety and the nuanced physicochemical realities of the molecule....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires bridging the gap between standard laboratory safety and the nuanced physicochemical realities of the molecule.

[4-(Aminomethyl)-2-fluorophenyl]methanamine (CAS: 1017264-58-2), also known as (2-Fluoro-1,4-phenylene)dimethanamine, is highly valued in medicinal chemistry for its ability to modulate pKa​ , enhance metabolic stability, and dictate unique binding conformations in drug candidates. However, the very structural features that make this compound valuable also dictate a rigorous safety protocol.

The following guide provides a comprehensive, self-validating operational framework for handling this specific fluorinated diamine.

Part 1: Mechanistic Causality of Hazards (The "Why")

To respect the chemical, we must first understand its mechanism of action on both the reaction flask and human tissue:

  • High Basicity & Corrosivity (H314): The presence of two primary amine groups makes this compound a strong nucleophile and a corrosive base. It causes severe, irreversible skin burns and eye damage upon contact.

  • Enhanced Lipophilicity: The addition of the fluorine atom on the aromatic ring alters the molecule's electron density and increases its lipophilicity. If the free base contacts unprotected skin, it penetrates lipid bilayers far more rapidly than unfluorinated benzylamines, causing deep-tissue necrosis before the thermal burn is fully registered by the nervous system.

  • Atmospheric Reactivity: Primary amines react rapidly with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts. This not only degrades the purity of your reagent but can also clog fine-gauge syringe needles during transfer.

Part 2: Quantitative PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for fluorinated diamines. Amines rapidly degrade standard nitrile, leading to catastrophic glove failure.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection FKM (Fluoroelastomer/Viton) or Butyl Rubber (Min thickness: 0.7 mm)Amines permeate standard nitrile in <10 minutes. FKM provides >480 minutes of breakthrough resistance against corrosive organic bases.
Eye/Face Protection Tight-fitting chemical splash goggles AND a full face shieldCapillary action of liquid amines in the eye causes rapid, irreversible corneal necrosis and blindness.
Body Protection Tychem® suit or heavy flame-retardant (FR) lab coat over full-length clothingPrevents dermal exposure to lipophilic fluorinated compounds, which easily penetrate standard porous cotton.
Respiratory NIOSH-approved half-mask with ABEK (Ammonia/Amine) cartridgesRequired only if handling outside a certified fume hood. Amines possess high vapor pressures and cause severe respiratory tract burns.

Part 3: Self-Validating Operational Protocols

Protocol A: Inert Handling and Transfer

Every transfer must be treated as an air-sensitive operation to preserve chemical integrity and prevent volatile exposure.

  • Environmental Validation: Verify that the fume hood face velocity is operating between 0.4–0.6 m/s.

  • Vessel Purging: Cycle the receiving Schlenk flask or reaction vessel three times with vacuum/Argon. Causality: This eliminates atmospheric CO2​ , preventing the spontaneous formation of amine carbamates.

  • Static Mitigation: If handling the solid form, use an anti-static weighing spatula. Causality: Fluorinated powders easily hold static charges; anti-static tools prevent the dangerous aerosolization of corrosive particulates.

  • Transfer: Transfer the diamine under a positive Argon blanket. If liquid, use a positive-displacement pipette to avoid vapor-lock issues common with volatile amines.

Protocol B: Quenching and Decontamination

A protocol is only complete when the equipment is safe for the next user. This system uses pH as a self-validating metric.

  • Primary Quench: Immediately submerge all contaminated spatulas, glassware, and reusable PPE in a 5% aqueous citric acid or 1M Hydrochloric acid (HCl) bath inside the fume hood. Causality: The acid protonates the free amine, converting the volatile, lipophilic free base into a highly water-soluble, non-volatile hydrochloride or citrate salt.

  • Secondary Wash: Rinse the neutralized equipment with copious amounts of deionized water.

  • Validation Check: Test the final rinse water with pH paper. The equipment is only cleared for removal from the fume hood once the rinse water reads strictly neutral (pH 6–8).

Part 4: Spill Response & Disposal Plan

In the event of a spill, standard solvent protocols will fail and potentially exacerbate the danger.

  • Containment: Surround the spill with an inert absorbent like diatomaceous earth or dry sand. Never use sawdust. Causality: Amines can react exothermically with organic materials, creating a fire hazard.

  • Neutralization: Carefully apply a solid weak acid (e.g., sodium bisulfate or citric acid powder) directly to the spill to neutralize the base before sweeping.

  • Waste Segregation: Sweep the neutralized solid into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Basic Organic Waste."

  • Critical Warning: Never mix amine waste with halogenated solvent waste streams (e.g., Dichloromethane, Chloroform). Causality: Amines react exothermically with alkyl halides via the Menschutkin reaction, which can over-pressurize and rupture sealed waste carboys.

Part 5: Visual Workflow

G Start Pre-Operational Validation PPE Don Specialized PPE (FKM Gloves, Face Shield) Start->PPE Verified Hood Execute Transfer in Certified Fume Hood PPE->Hood Donned Spill Spill Detected? Hood->Spill Decon Neutralize with Dilute Acid (Citric/HCl) Spill->Decon Yes Success Standard Quench & Decontamination Spill->Success No Waste Dispose as Hazardous Basic Organic Waste Decon->Waste Success->Waste

Workflow for the safe handling, spill response, and decontamination of fluorinated diamines.

References

  • Safety Data Sheet (SDS) & Glove Breakthrough Specifications for Surrogate Benzylamines Source: Carl Roth URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(aminomethyl)-2-fluorophenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(aminomethyl)-2-fluorophenyl]methanamine
© Copyright 2026 BenchChem. All Rights Reserved.